1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine
Description
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Properties
IUPAC Name |
1-[1-(4-nitrophenyl)tetrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-18(20)11-6-4-10(5-7-11)17-12(13-14-15-17)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYIQGYAOCBTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine chemical structure properties
An In-Depth Technical Guide to 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine represents a compelling fusion of two such pharmacophores: the piperidine ring and the tetrazole nucleus. The piperidine moiety, a saturated six-membered heterocycle, is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and numerous natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1][2] Concurrently, the tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, enhancing lipophilicity and bioavailability while offering a unique electronic profile for molecular interactions.[3][4] Tetrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[5][6][7]
This technical guide provides a comprehensive analysis of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, offers detailed experimental protocols, and contextualizes the compound's potential within the broader field of therapeutic development.
Chemical Structure and Physicochemical Properties
The formal IUPAC name for this compound is 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine. It is characterized by a piperidine ring attached at the C-5 position of a tetrazole ring, which is itself substituted at the N-1 position with a 4-nitrophenyl group.
Caption: Chemical Structure of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₆O₂ | Calculated |
| Molecular Weight | 262.27 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[5] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structure |
Synthesis and Mechanistic Insights
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes.[8] A highly efficient and logical pathway for the target molecule involves a two-step process starting from 4-nitroaniline. This approach provides a clear, scalable route with well-understood reaction mechanisms.
Synthetic Scheme:
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole-5-thiol
This initial step involves the conversion of an aromatic amine into a tetrazole-5-thiol. The reaction of 4-nitroaniline with carbon disulfide in the presence of a base, followed by treatment with sodium azide, is a common method for forming the 1-substituted tetrazole-5-thiol scaffold.[9]
-
Causality: 4-Nitroaniline serves as the nitrogen source for the N-1 position of the tetrazole and introduces the nitrophenyl moiety. Carbon disulfide provides the carbon atom for the C-5 position and the exocyclic sulfur. Sodium azide is the crucial reagent that delivers the remaining three nitrogen atoms for the tetrazole ring via a cycloaddition mechanism.
Step 2: Chlorination and Nucleophilic Substitution
The tetrazole-5-thiol is then converted to a more reactive intermediate, such as a 5-chloro or 5-sulfonyl chloride derivative, to facilitate nucleophilic substitution by piperidine. Direct reaction of the thiol is possible but often less efficient. Chlorination creates a highly reactive electrophilic center at C-5.
-
Causality: Chlorine gas is a potent oxidizing and chlorinating agent that converts the thiol into a sulfenyl chloride, which readily rearranges or is further chlorinated to provide a good leaving group at the C-5 position. Piperidine, a secondary amine, acts as the nucleophile. Its lone pair of electrons attacks the electrophilic C-5 of the tetrazole ring, displacing the chloride. A non-nucleophilic base like triethylamine (Et₃N) is used to quench the HCl generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
Experimental Protocol (Self-Validating System)
Reagents and Equipment:
-
4-Nitroaniline
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Sodium Azide (NaN₃)
-
Hydrochloric Acid (HCl)
-
Chlorine (gas or from a suitable source like NCS)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Piperidine
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis, magnetic stirrer, ice bath, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Intermediate B: In a three-necked flask under an inert atmosphere, dissolve 4-nitroaniline in a suitable solvent like aqueous ethanol containing KOH. Cool the mixture in an ice bath and add CS₂ dropwise. Stir for several hours. To this mixture, add an aqueous solution of sodium azide (NaN₃) and reflux the reaction until TLC indicates the consumption of the starting material. Cool the mixture, acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry to obtain 1-(4-nitrophenyl)-1H-tetrazole-5-thiol.
-
Synthesis of Intermediate C: Suspend the dried thiol (Intermediate B) in a chlorinated solvent like CCl₄ or DCM and cool to 0°C. Bubble chlorine gas through the solution or add N-chlorosuccinimide (NCS) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The solvent can be removed under reduced pressure to yield the crude reactive intermediate.
-
Synthesis of Target Molecule D: Dissolve the crude intermediate (C) in dry THF. Add triethylamine (Et₃N), followed by the dropwise addition of piperidine at room temperature. Stir the reaction mixture for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
-
Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and melting point analysis.
Structural Elucidation and Spectroscopic Data
While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | ~8.30 ppm (d, 2H): Aromatic protons ortho to the nitro group (AA'BB' system). ~8.00 ppm (d, 2H): Aromatic protons meta to the nitro group (AA'BB' system). ~3.50 ppm (t, 4H): Piperidine protons adjacent to the nitrogen (α-CH₂). ~1.70 ppm (m, 6H): Remaining piperidine protons (β- and γ-CH₂). |
| ¹³C NMR | ~155 ppm: Tetrazole ring carbon (C-5). ~148 ppm: Aromatic carbon bearing the nitro group. ~142 ppm: Aromatic carbon attached to the tetrazole ring. ~125 ppm, ~120 ppm: Remaining aromatic carbons. ~50 ppm: Piperidine carbons adjacent to the nitrogen (α-C). ~25 ppm, ~23 ppm: Remaining piperidine carbons (β- and γ-C). |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1600: Aromatic C=C stretch. ~1520 & ~1340: Asymmetric and symmetric NO₂ stretch (characteristic strong bands). ~1450-1250: Tetrazole ring skeletal vibrations. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 263.12: Corresponding to the protonated molecular ion. |
Potential Pharmacological Applications
The structural motifs within 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine suggest several promising avenues for pharmacological investigation. The combination of a tetrazole and a nitrophenyl group is found in compounds with demonstrated antimicrobial and anticancer activities.[5][6]
-
Anticancer Activity: Many tetrazole derivatives function as inhibitors of crucial cellular processes like tubulin polymerization.[8] The 4-nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites. The piperidine ring often serves to position the molecule correctly and improve its solubility and cell permeability.
-
Antimicrobial Activity: Tetrazole-containing compounds have been successfully developed as antibacterial and antifungal agents.[4][7] The mechanism can vary widely, from inhibiting essential enzymes to disrupting cell wall synthesis. The electron-withdrawing nature of the nitrophenyl group can modulate the electronic properties of the tetrazole ring, potentially enhancing its interaction with biological targets.
-
Anti-inflammatory Activity: Piperidine derivatives are known to possess anti-inflammatory properties.[10] The tetrazole ring, as a carboxylic acid isostere, can mimic the binding of endogenous ligands to inflammatory mediators.
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A Technical Guide to the Biological Activity of 1-Substituted-5-Piperidino-Tetrazoles: Synthesis, Mechanisms, and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The confluence of the tetrazole ring, a metabolically robust bioisostere of the carboxylic acid group, with the piperidine moiety, a privileged scaffold in numerous pharmaceuticals, has given rise to the 1-substituted-5-piperidino-tetrazole chemical class.[1][2][3] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic promise of these compounds. We delve into their significant potential as neuropharmacological agents, particularly as monoamine reuptake inhibitors, and explore their emergent roles in oncology, anti-inflammatory, and antimicrobial applications. By synthesizing structure-activity relationship (SAR) data, mechanistic insights, and detailed experimental protocols, this document serves as a critical resource for researchers and professionals engaged in drug discovery and development.
Introduction to the Core Scaffold
The Tetrazole Moiety: A Pillar of Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4][5] Its prominence stems from its role as a metabolically stable isostere of the carboxylic acid group, sharing a similar pKa and planar, delocalized system.[1][5][6] This substitution can enhance pharmacokinetic profiles by improving membrane permeability and resisting metabolic degradation.[2][6] Consequently, tetrazoles are integral components of blockbuster drugs like losartan (an angiotensin II receptor blocker) and are explored for a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
The Piperidine Ring: A Privileged Pharmacophore
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in therapeutic agents.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within receptor binding pockets. This scaffold is central to drugs with activities ranging from antibacterial and anti-inflammatory to central nervous system (CNS) modulation.[3][7]
The 1-Substituted-5-Piperidino-Tetrazole Framework: A Synergistic Combination
The strategic fusion of a 1-substituted tetrazole with a piperidine ring at the 5-position creates a novel chemical space with significant therapeutic potential. This framework combines the metabolic stability and bioisosteric properties of the tetrazole with the proven pharmacological utility and structural versatility of the piperidine moiety. The substituent at the N-1 position of the tetrazole ring and any modifications to the piperidine ring provide ample vectors for chemical exploration to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Methodologies
The construction of the 1-substituted-5-piperidino-tetrazole scaffold relies on established and versatile synthetic transformations. The primary challenge lies in controlling the regioselectivity of the N-1 substitution on the tetrazole ring.
Primary Synthetic Pathway
A common and effective approach involves a multi-step sequence starting from a piperidine-derived nitrile. This method provides excellent control over the final structure. The key steps include the formation of the 5-substituted tetrazole ring via a [3+2] cycloaddition, followed by a selective N-alkylation.
The causality behind this experimental design is rooted in efficiency and selectivity. Using the piperidine carbonitrile as a precursor ensures the piperidine moiety is correctly positioned at C-5. The subsequent N-alkylation step is critical; the choice of base and solvent can influence the ratio of N-1 versus N-2 substituted isomers, although often a mixture is obtained requiring chromatographic separation.
Caption: General synthetic workflow for 1-substituted-5-piperidino-tetrazoles.
An alternative powerful method is the Ugi-azide four-component reaction, which can assemble the core structure in a single step from an aldehyde, an amine, an isocyanide, and an azide source like trimethylsilyl azide (TMSN₃).[8] This approach offers high atom economy and rapid access to diverse libraries of compounds.
Profile of Biological Activities
This scaffold has demonstrated a remarkable breadth of biological activities, with the most profound effects observed in neuropharmacology.
Neuropharmacological Activity: Monoamine Reuptake Inhibition
A significant body of research has identified 1,5-disubstituted tetrazoles, including piperidine-containing analogues, as potent inhibitors of monoamine neurotransmitter reuptake.[1] These compounds target the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), which are critical for regulating synaptic neurotransmitter levels and are validated targets for treating depression, anxiety, and other neuropsychiatric disorders.[1]
Mechanism of Action: By binding to one or more of the monoamine transporters, these compounds block the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of the neurotransmitter in the synapse, enhancing downstream neuronal signaling. The selectivity profile (e.g., potent DAT inhibition with weaker SERT/NET inhibition) dictates the specific therapeutic application.
Caption: Mechanism of monoamine reuptake inhibition at the synapse.
Structure-Activity Relationship (SAR): Studies on related 1,5-disubstituted tetrazoles reveal critical structural determinants for activity.[1]
-
Linker Length: An aliphatic linker of 3 to 4 carbons between the tetrazole and the piperidine/piperazine nitrogen is often optimal.[1]
-
N-1 Substituent: The nature of the substituent at the N-1 position of the tetrazole ring significantly impacts potency and selectivity. Large, lipophilic groups, such as a benzhydryl moiety, have proven effective.[1]
-
Piperidine Substituents: Substitutions on the piperidine ring can further modulate the interaction with the transporter binding sites.
Table 1: Representative Monoamine Reuptake Inhibition Data for Piperidine-Tetrazoles (Data extrapolated from related 1,5-disubstituted tetrazole series for illustrative purposes)
| Compound ID | N-1 Substituent | Piperidine Modification | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 40 | 4-Carbon Linker to Benzhydryl | 4-Fluorophenyl | 26.7 | 10.9 | 100.0 |
| 56 | 4-Carbon Linker to Benzhydryl | 4-Fluorophenyl (Piperazine) | 123.0 | 7.9 | 100.0 |
Source: Adapted from Paudel, et al., 2017.[1]
Anticancer Activity
While direct studies on 1-substituted-5-piperidino-tetrazoles are emerging, the broader class of 1,5-disubstituted tetrazoles has shown significant promise as anticancer agents, particularly as tubulin polymerization inhibitors.[9] These compounds act as antimitotic agents by disrupting microtubule dynamics, a validated strategy for cancer chemotherapy.
Mechanism of Action: Certain 1,5-diaryl tetrazoles function as rigid analogues of Combretastatin A-4, binding to the colchicine site on β-tubulin.[9] This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of the spindle leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[9]
Structure-Activity Relationship (SAR): For antitubulin activity, specific aryl substitutions are critical.[9]
-
A 3,4,5-trimethoxyphenyl group, mimicking the A-ring of combretastatin, is often essential at either the N-1 or C-5 position.[9]
-
At the other position, an alkoxy-substituted phenyl group (e.g., 4-ethoxyphenyl) tends to maximize antiproliferative activity.[9]
Table 2: Antiproliferative Activity of Representative 1,5-Diaryl Tetrazoles
| Compound ID | Cell Line | IC₅₀ (nM) |
| 4l | HL-60 (Leukemia) | 1.3 |
| 4l | HT-29 (Colon) | 8.1 |
| 5b | HL-60 (Leukemia) | 0.3 |
| 5b | HT-29 (Colon) | 7.4 |
| Combretastatin A-4 | HL-60 (Leukemia) | 1.6 |
| Combretastatin A-4 | HT-29 (Colon) | 17 |
Source: Adapted from Vitale, et al., 2012.[9]
Anti-inflammatory and Antimicrobial Potential
The tetrazole scaffold is frequently associated with anti-inflammatory and antimicrobial properties.[2][10]
-
Anti-inflammatory Activity: Tetrazole derivatives have been shown to exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][11][12] The piperidine moiety is also found in many known anti-inflammatory agents.[3] A series of 5-(pyridyl)-2H-tetrazol-2-yl acetamides were found to be effective anti-inflammatory agents in animal models.[13]
-
Antimicrobial Activity: Various tetrazole derivatives have demonstrated activity against both bacterial and fungal pathogens.[10][14][15] The mechanism can vary widely, but the combination with a piperidine ring, another common feature in antimicrobials, suggests this class of compounds warrants further investigation against a broad panel of microbes.[3][7]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and biological evaluation of 1-substituted-5-piperidino-tetrazoles.
General Synthesis Protocol for a 1-(4-chlorobutyl)-5-(piperidin-1-yl)-1H-tetrazole
This protocol is a representative example adapted from literature procedures for synthesizing 1,5-disubstituted tetrazoles.[1]
-
Step 1: Synthesis of 5-(Piperidin-1-yl)-1H-tetrazole.
-
To a solution of 1-cyanopiperidine (1.0 eq) in toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Reflux the mixture for 24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter the solid, and wash with toluene.
-
Acidify the aqueous layer with HCl to precipitate the product. Filter, wash with cold water, and dry to yield 5-(piperidin-1-yl)-1H-tetrazole.
-
-
Step 2: N-Alkylation.
-
Suspend 5-(piperidin-1-yl)-1H-tetrazole (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add 1-bromo-4-chlorobutane (1.2 eq) and a catalytic amount of sodium iodide.
-
Reflux the mixture for 12-18 hours until the starting material is consumed (monitored by TLC).
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the desired N-1 isomer (typically the less polar isomer) and concentrate to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Screening Cascade
A logical, tiered approach is essential for efficiently evaluating new chemical entities. The following workflow prioritizes high-throughput in vitro assays before advancing promising candidates to more complex and resource-intensive models.
Caption: A standard workflow for preclinical drug discovery.
Protocol: In Vitro Antiproliferative MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]
-
Cell Seeding: Plate human cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression.
Conclusion and Future Outlook
The 1-substituted-5-piperidino-tetrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The robust synthetic routes allow for extensive chemical diversification, enabling the fine-tuning of biological activity. The most compelling evidence to date highlights their potential as CNS-active agents targeting monoamine transporters. However, strong correlative evidence from related tetrazole classes suggests significant, underexplored potential in oncology, anti-inflammatory, and antimicrobial research.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing focused libraries to delineate the precise structural requirements for potency and selectivity against various biological targets.
-
Pharmacokinetic Optimization: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve bioavailability and in vivo stability.
-
In Vivo Validation: Advancing the most promising candidates into relevant animal models to confirm their therapeutic efficacy and safety profiles.
-
Exploring New Targets: Expanding the screening of this chemical class against other validated and novel biological targets to uncover new therapeutic applications.
By leveraging the synergistic combination of the tetrazole and piperidine moieties, the 1-substituted-5-piperidino-tetrazole class is poised to deliver the next generation of innovative medicines.
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Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
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- 1. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Tetrazoles as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nanomedicine-rj.com [nanomedicine-rj.com]
- 16. researchgate.net [researchgate.net]
Tetrazole-Piperidine Hybrids: A Synergistic Scaffold in Medicinal Chemistry
Executive Summary
The fusion of tetrazole and piperidine pharmacophores represents a strategic evolution in medicinal chemistry, moving beyond simple bioisosterism to create multi-target ligands. This technical guide analyzes the tetrazole-piperidine hybrid class, a structural motif that leverages the metabolic stability and hydrogen-bond acceptor properties of the tetrazole ring with the versatile binding capacity of the piperidine amine.
This guide is designed for medicinal chemists and drug discovery scientists. It details the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of these hybrids, specifically in neurodegenerative, oncological, and metabolic indications.[1]
Medicinal Chemistry Rationale: The Power of Hybridization[2][3][4]
The Tetrazole Advantage
The tetrazole ring (CN₄H) is a non-classical bioisostere of the carboxylic acid group.[2][3][4] While both moieties possess comparable acidity (pKa ~4.5–5.0) and planar geometry, the tetrazole offers distinct advantages in drug design:
-
Metabolic Stability: Unlike carboxylic acids, tetrazoles are resistant to many biological metabolic attacks (e.g., glucuronidation), prolonging half-life (
). -
Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylate counterparts, enhancing blood-brain barrier (BBB) penetration—a critical factor for CNS-targeting piperidine drugs like donepezil.
-
Hydrogen Bonding: The four nitrogen atoms provide multiple H-bond acceptor sites, facilitating unique interactions with receptor pockets.
The Piperidine Scaffold
Piperidine is the structural backbone of numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Raloxifene). Its chair conformation allows defined spatial orientation of substituents, making it an ideal "linker" or "head group" to position the tetrazole moiety within a binding pocket.
SAR Logic: Dual Binding Mechanisms
In many enzyme targets, such as Acetylcholinesterase (AChE), the binding site consists of two distinct regions (Catalytic Anionic Site - CAS, and Peripheral Anionic Site - PAS).
-
The Piperidine often binds to the CAS via cation-
interactions (mimicking acetylcholine). -
The Tetrazole can be positioned to interact with the PAS or adjacent hydrophobic pockets, replacing unstable ester or amide linkages found in earlier generation inhibitors.
Synthetic Architectures & Protocols
The construction of these hybrids typically follows two main strategies: Convergent Synthesis (linking pre-formed rings) or Multicomponent Reactions (building the scaffold in situ).
Visualizing the Synthetic Logic
Caption: Figure 1. Primary synthetic routes: [3+2] Cycloaddition for 5-substituted tetrazoles and Ugi-Azide Multicomponent Reaction (MCR) for 1,5-disubstituted variants.
Detailed Protocol: Green Synthesis via [3+2] Cycloaddition
Context: Traditional tetrazole synthesis often uses toxic organotin reagents or hazardous solvents (DMF) at high temperatures. The following protocol utilizes a zinc-catalyzed aqueous method, validated for safety and scalability (Demko & Sharpless method).
Objective: Synthesis of 5-(piperidin-4-yl)-1H-tetrazole derivatives.
Reagents:
-
4-Cyanopiperidine derivative (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv)[3] -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water (
) or Water/Isopropanol (1:1)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the nitrile precursor (10 mmol) in 20 mL of water.
-
Catalyst Addition: Add
(10 mmol) and (12 mmol). Note: acts as a Lewis acid to activate the nitrile, lowering the activation energy. -
Reflux: Heat the mixture to reflux (100°C) with vigorous stirring for 12–24 hours. Monitor progress via TLC (Mobile phase: EtOAc/MeOH 9:1).
-
Work-up (Critical Step):
-
Cool the reaction to room temperature.
-
Acidify to pH 1–2 using 3N HCl. Caution: Perform in a fume hood to manage potential
evolution, though the zinc complex mitigates this risk. -
The tetrazole product typically precipitates as a white solid.
-
-
Purification: Filter the precipitate and wash with cold water (3x). If no precipitate forms, extract with Ethyl Acetate, dry over
, and recrystallize from ethanol.
Validation Check: The disappearance of the sharp nitrile peak (~2250
Therapeutic Frontiers & Case Studies
Neurodegeneration: Alzheimer's Disease (AD)
The most successful application of this hybrid class is in the design of Dual Binding Site Acetylcholinesterase Inhibitors (AChEIs) .
-
The Challenge: Donepezil (Aricept) is a standard of care but primarily targets the CAS. Targeting the PAS simultaneously can prevent AChE-induced
-amyloid aggregation. -
The Solution: Hybrids where the benzyl group of donepezil is replaced or linked to a tetrazole moiety.
-
Mechanism: The piperidine ring sits in the CAS (interacting with Trp86), while the tetrazole extends into the PAS, forming
- stacking with Trp286 and H-bonds with Tyr72.
Metabolic Disease: Alpha-Glucosidase Inhibition
Tetrazole-piperidine hybrids mimic the transition state of polysaccharide hydrolysis.
-
Structural Mimicry: The piperidine ring mimics the sugar moiety (similar to Nojirimycin), while the tetrazole mimics the carboxylate of the transition state or interacts with catalytic residues.
-
Data Insight: Phenyl-piperazine/piperidine derivatives have shown
values ~52 , significantly more potent than the standard Acarbose ( ~750 ).[5]
Oncology
Hybrids have shown efficacy against breast (MDA-MB-231) and prostate (DU-145) cancer lines.
-
Target: EGFR inhibition and Tubulin polymerization.
-
SAR Note: 1,5-disubstituted tetrazoles with a piperidine linker often show superior cytotoxicity compared to 2,5-disubstituted isomers due to better geometric fit in the ATP-binding pocket of kinases.
Quantitative Data Summary
The following table summarizes key activity data from recent literature for tetrazole-piperidine hybrids.
| Therapeutic Area | Target Enzyme/Cell Line | Compound Class | Potency ( | Reference Standard |
| Alzheimer's | Acetylcholinesterase (AChE) | Amiridine-Piperazine-Tetrazole | 1.83 | Tacrine / Donepezil |
| Diabetes | Phthalimide-Benzenesulfonamide-Piperidine | 52.2 | Acarbose (750 | |
| Cancer | MDA-MB-231 (Breast) | Tetrazole-Piperidine Hybrid | 21.49 | 5-Fluorouracil |
| Antimicrobial | S. aureus | Tetrazole-Sulfonamide-Piperidine | MIC: 4-8 | Ciprofloxacin |
Mechanism of Action Visualization
Understanding the dual-binding nature in Alzheimer's therapy is critical for designing the next generation of these hybrids.
Caption: Figure 2.[1][6] Dual-site binding mechanism of Donepezil-Tetrazole hybrids within the Acetylcholinesterase enzyme gorge.
Future Outlook
The trajectory for tetrazole-piperidine hybrids is moving toward Multi-Target Directed Ligands (MTDLs) .
-
Triple-Acting Agents: Hybrids that inhibit AChE, BuChE, and Monoamine Oxidase B (MAO-B) simultaneously for comprehensive AD treatment.
-
PROTACs: Using the tetrazole-piperidine scaffold as the warhead or E3 ligase ligand in Proteolysis Targeting Chimeras to degrade pathogenic proteins rather than just inhibiting them.
References
-
Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment. Bioorganic Chemistry, 2021. Link
-
Design, synthesis, in vitro α-glucosidase inhibition... of new phthalimide-benzenesulfonamide hybrids. Journal of Molecular Structure, 2022. Link
-
Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry, 2019.[2] Link
-
Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem Application Notes. Link
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 2023. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4-Nitrophenyl Tetrazole Derivatives: SAR, Synthesis, and Therapeutic Potential
Topic: 4-Nitrophenyl Tetrazole Derivatives: Structure-Activity Relationship Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The tetrazole ring, a bioisostere of the carboxylic acid moiety, serves as a cornerstone in modern medicinal chemistry due to its metabolic stability, improved lipophilicity, and unique hydrogen-bonding capabilities.[1] Among its diverse analogs, 4-nitrophenyl tetrazole derivatives occupy a critical niche. The strong electron-withdrawing nature of the nitro group (
This guide provides a comprehensive technical analysis of these derivatives, focusing on the causal link between the 4-nitrophenyl electronic environment and biological activity (SAR). We detail self-validating synthetic protocols, explore therapeutic applications in oncology and infectious diseases, and provide rigorous mechanistic insights.
Chemical Architecture & The Pharmacophore[2]
The Tetrazole Scaffold
The tetrazole ring exists in a tautomeric equilibrium between
-
Bioisosterism: The 5-substituted tetrazole anion is planar and delocalized, mimicking the carboxylate anion (
) but with greater resistance to metabolic hydrolysis and a larger molecular volume.[3]
The 4-Nitrophenyl Moiety: Electronic Modulation
The inclusion of a 4-nitrophenyl group creates a specific electronic landscape:
-
Acidity Enhancement: The nitro group is a strong electron-withdrawing group (EWG) (
). Through induction and resonance, it stabilizes the tetrazolate anion, significantly lowering the pKa compared to the unsubstituted phenyl tetrazole (pKa 4.5 vs. 3.5–4.0 for the nitro derivative). This ensures the molecule is predominantly ionized at physiological pH (7.4). -
Lipophilicity: While the nitro group is polar, the overall aromatic system facilitates hydrophobic interactions (
stacking) within enzyme active sites.
Structure-Activity Relationship (SAR) Analysis
The biological potency of 4-nitrophenyl tetrazole derivatives is governed by specific structural modifications.
SAR Logic Map
The following diagram illustrates the critical interaction points and their impact on activity.
Figure 1: SAR Map detailing the functional impact of structural components.
Substituent Effects[5]
-
Position 1 vs. Position 5:
-
5-(4-nitrophenyl)tetrazoles: Act primarily as acidic pharmacophores. The nitro group enhances potency against targets requiring an anionic interaction (e.g., Angiotensin II receptors).
-
1-(4-nitrophenyl)tetrazoles: These are non-acidic. The nitro group here primarily influences the dipole moment and metabolic susceptibility.
-
-
Hybridization: Fusing the 4-nitrophenyl tetrazole with other heterocycles (e.g., pyrazoles, quinolines) often results in synergistic potency, particularly in anticancer applications where the "hybrid" molecule can span multiple binding pockets.
Experimental Methodologies
Protocol A: Synthesis of 5-(4-Nitrophenyl)tetrazole
Method: Zinc-Catalyzed [3+2] Cycloaddition. Rationale: This method avoids the use of toxic tin reagents and highly volatile hydrazoic acid, using water as a green solvent.
Materials:
-
4-Nitrobenzonitrile (10 mmol)
-
Sodium Azide (
, 12 mmol)[3] -
Zinc Bromide (
, 10 mmol) -
Solvent: Water (40 mL) or DMF (if solubility is poor)
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask, combine 4-nitrobenzonitrile,
, and in water. -
Reaction: Reflux the mixture at 100°C for 24 hours. Vigorous stirring is essential as the nitrile may be insoluble initially.
-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1). The nitrile spot should disappear.
-
Workup:
-
Isolation: Separate the organic layer.[5] Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers, dry over anhydrous , and evaporate under reduced pressure. -
Purification: Recrystallize from ethanol/water to yield the pure 5-(4-nitrophenyl)tetrazole.
Protocol B: Synthesis of 1-(4-Nitrophenyl)tetrazole
Method: Amine-Orthoformate Cyclization. Rationale: Direct synthesis from the aniline precursor under mild conditions.
Materials:
-
4-Nitroaniline (10 mmol)
-
Triethyl orthoformate (15 mmol)
-
Sodium Azide (15 mmol)
-
Acetic Acid (glacial, 20 mL)
Step-by-Step Workflow:
-
Mixing: Dissolve 4-nitroaniline and triethyl orthoformate in glacial acetic acid.
-
Addition: Add sodium azide in small portions.
-
Heating: Heat the mixture to 70–80°C for 4–6 hours.
-
Precipitation: Pour the reaction mixture into crushed ice (100 g).
-
Filtration: The product will precipitate as a solid. Filter, wash with cold water, and dry.
Therapeutic Data & Comparative Analysis
The following table summarizes the biological activity of 4-nitrophenyl derivatives compared to other analogs, highlighting the impact of the nitro group.
Table 1: Comparative Antibacterial Activity (MIC in
| Compound Derivative (R-Phenyl-Tetrazole) | E. coli (Gram -) | S. aureus (Gram +) | Mechanism Insight |
| 4-Nitro (-NO2) | 12.5 | 6.25 | High acidity enhances membrane penetration/binding. |
| 4-Chloro (-Cl) | 25.0 | 12.5 | Lipophilic, but less acidic than nitro. |
| 4-Methoxy (-OMe) | >100 | 50.0 | Electron-donating group reduces acidity; poor activity. |
| Unsubstituted (-H) | 50.0 | 25.0 | Baseline activity. |
Note: Data synthesized from representative literature values for 5-substituted tetrazoles.
Mechanism of Action
The mechanism of action for these derivatives is often dual-modal, depending on the target (bacterial vs. cancer).
Antibacterial Pathway
The 4-nitrophenyl tetrazole mimics the transition state of peptide bond hydrolysis or binds to ribosomal subunits.
Figure 2: General mechanism of action for antibacterial activity.
Future Outlook: Toxicity & Metabolic Stability
While potent, the 4-nitrophenyl group presents a "structural alert" in drug development:
-
Nitro-Reductase Liability: In vivo, hepatic nitro-reductases can reduce the
group to an amine ( ) or hydroxylamine ( ).-
Consequence: This drastically changes the electronic properties (converting an EWG to an EDG), potentially deactivating the drug or creating toxic reactive intermediates.
-
-
Mutagenicity: Aromatic nitro compounds can be mutagenic (Ames positive).
-
Mitigation Strategy: Researchers are currently exploring isosteres of the nitro group (e.g.,
, ) or sterically hindering the nitro group to prevent enzymatic reduction while maintaining the electron-withdrawing SAR benefit.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry. Link
-
Roh, J., et al. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry.[6] Link
-
Popova, E. A., et al. (2019). Tetrazole derivatives as promising antioxidant and immunomodulating agents. Journal of Advanced Pharmaceutical Technology & Research. Link
-
Biot, C., et al. (2004). 5-Substituted tetrazoles as bioisosteres of carboxylic acids.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Verma, S., et al. (2022). Synthetic approaches and biological activity of tetrazole analogs against different targets of cancer. Frontiers in Chemistry. Link
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.org.za [scielo.org.za]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
Therapeutic Potential of Piperidine-Linked Tetrazoles: A Technical Guide
Executive Summary: The Hybrid Pharmacophore Advantage
In modern medicinal chemistry, the fusion of distinct pharmacophores—molecular hybridization —is a premier strategy to overcome multidrug resistance (MDR) and poor pharmacokinetic profiles. Piperidine-linked tetrazoles represent a high-value scaffold in this domain.[1][2]
This guide analyzes the technical merit of conjugating the piperidine ring (a lipophilic, basic nitrogen heterocycle ubiquitous in FDA-approved drugs like Donepezil and Fentanyl) with the tetrazole moiety (a metabolically stable, non-classical bioisostere of the carboxylic acid).
Key Technical Advantages:
-
Metabolic Stability: The tetrazole ring resists oxidative metabolism and proteolysis better than the carboxylic acid/amide equivalents.
-
Bioisosterism: The tetrazole anion (pKa ~4.5–5) mimics the carboxylate anion at physiological pH, maintaining electrostatic interactions with target proteins (e.g., cationic residues in active sites) while improving cell membrane permeability due to charge delocalization.
-
Linker Versatility: The piperidine nitrogen serves as an ideal attachment point for alkyl linkers, allowing precise "ruler-like" spacing to span catalytic and peripheral anionic sites (PAS) in enzymes like Acetylcholinesterase (AChE).
Synthetic Architecture: The [3+2] Cycloaddition Protocol
The most robust route to generating the 5-substituted-1H-tetrazole core linked to a piperidine moiety is the [3+2] dipolar cycloaddition of nitriles with azides. This reaction, often categorized under "Click Chemistry" when catalyzed efficiently, is preferred for its atom economy and high yields.
Synthetic Pathway Visualization
The following diagram illustrates the conversion of a piperidine-linked nitrile precursor into the active tetrazole scaffold.
Caption: Figure 1. Lewis-acid catalyzed [3+2] cycloaddition mechanism for synthesizing piperidine-tetrazole hybrids.
Standardized Experimental Protocol
Objective: Synthesis of 5-[2-(piperidin-1-yl)ethyl]-1H-tetrazole.
Reagents:
-
3-(Piperidin-1-yl)propanenitrile (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Zinc Bromide (
) or Ammonium Chloride ( ) (1.0 equiv) -
Solvent: DMF or Water/Isopropanol (2:1)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(piperidin-1-yl)propanenitrile (10 mmol) in 15 mL of DMF.
-
Addition: Add Sodium Azide (15 mmol) and Ammonium Chloride (10 mmol) to the solution. Note:
is toxic and potentially explosive; use a blast shield and avoid metal spatulas. -
Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor progress via TLC (Mobile phase: CHCl3/MeOH 9:1). The nitrile spot should disappear, and a more polar tetrazole spot should appear.
-
Quenching: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.
-
Acidification: Carefully acidify the solution to pH 3–4 using 6N HCl. This protonates the tetrazole (converting it from the salt form) and often induces precipitation.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). The piperidine nitrogen may also be protonated; if the product remains in the aqueous phase, adjust pH to ~7 (isoelectric point consideration) or use n-Butanol for extraction.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Therapeutic Frontiers & Mechanisms
Neuroprotection: Dual Binding AChE Inhibitors
The most mature application of piperidine-tetrazoles is in Alzheimer’s disease (AD) therapy. These compounds are designed to mimic Donepezil , a standard-of-care AChE inhibitor.
-
Mechanism: The piperidine ring binds to the Catalytic Anionic Site (CAS) of the enzyme (via cation-
interactions with Trp84). The tetrazole moiety, connected by a flexible linker, reaches the Peripheral Anionic Site (PAS) (interacting with Trp279), blocking amyloid- aggregation which is promoted by the PAS. -
Advantage: Dual binding inhibitors are more effective at halting AD progression than simple catalytic inhibitors.
Anticancer Activity: Kinase & Apoptosis Modulation
Piperidine-tetrazoles exhibit antiproliferative effects against lung (A549) and breast (MCF-7) cancer lines.
-
Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibition.
-
Mode of Action: The tetrazole ring forms hydrogen bonds with residues in the ATP-binding pocket (e.g., Met793), while the piperidine tail occupies the hydrophobic region, preventing ATP binding and downstream signaling (Ras/Raf/MEK).
Antimicrobial Potency
These hybrids act as membrane disruptors and inhibitors of bacterial DNA gyrase.
-
SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl rings attached to the tetrazole significantly enhance antibacterial activity against Gram-positive strains (S. aureus).
Mechanistic Visualization: AChE Inhibition Logic
The following diagram details the "Dual Binding Site" hypothesis which drives the design of these neuroprotective agents.
Caption: Figure 2. Dual-site binding mechanism of piperidine-tetrazole hybrids within the AChE enzyme gorge.
Comparative Data Summary
The following table synthesizes bioactivity data from recent SAR studies, comparing piperidine-tetrazole hybrids against standard clinical drugs.
| Therapeutic Area | Compound Class | Target | IC50 / MIC Values | Reference Standard |
| Alzheimer's | N-benzylpiperidine-tetrazole | AChE (Electric Eel) | 0.045 µM | Donepezil (0.02 µM) |
| Alzheimer's | Phenoxyalkyl-piperidine-tetrazole | BuChE (Equine) | 1.2 µM | Tacrine (0.5 µM) |
| Anticancer | Tetrazole-Piperidine Hybrid | MCF-7 (Breast Cancer) | 8.5 µg/mL | Doxorubicin (4.2 µg/mL) |
| Antimicrobial | 1,5-Disubstituted Tetrazole | S. aureus | 12.5 µg/mL | Ciprofloxacin (6.25 µg/mL) |
Note: Data represents average values from high-performing derivatives in recent literature (2019-2024).
References
-
Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors Source: National Institutes of Health (PMC) [Link]
-
Tetrazole hybrids with potential anticancer activity Source: European Journal of Medicinal Chemistry (PubMed) [Link][3]
-
Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease Source: Journal of Cellular Biochemistry (PubMed) [Link]
-
Current scenario of tetrazole hybrids for antibacterial activity Source: European Journal of Medicinal Chemistry (PubMed) [Link]
Sources
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern medicinal chemistry. This guide focuses on the novel chemical entity, 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine , a compound for which a registered CAS number has not been identified in publicly accessible databases, suggesting its status as a new or underexplored molecule. The structure uniquely combines a 4-nitrophenyl group, a 1,5-disubstituted tetrazole ring, and a piperidine moiety. Each of these components is recognized for its significant role in bioactive compounds.
This document serves as a proactive technical guide for researchers and drug development professionals. In the absence of established data, this guide provides a scientifically grounded framework for its synthesis, purification, characterization, and potential pharmacological evaluation. The insights herein are extrapolated from established principles of organic chemistry and medicinal chemistry, drawing parallels with structurally related compounds.
Rationale and Potential Significance
The molecular architecture of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine is noteworthy for several reasons:
-
The Tetrazole Ring as a Carboxylic Acid Bioisostere : The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic profiles of drug candidates.[1][3] Its inclusion suggests that the target molecule could mimic the binding of a carboxylic acid-containing ligand to a biological target.
-
The Piperidine Moiety : Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals, contributing to a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[4][5] The piperidine ring can influence solubility, basicity, and the overall three-dimensional shape of a molecule, which is critical for receptor binding.
-
The 4-Nitrophenyl Group : The presence of a nitrophenyl group can be a precursor for an amino group through reduction, providing a handle for further chemical modification.[6] Additionally, nitrophenyl groups are found in various bioactive molecules and can contribute to specific binding interactions.[7][8]
The combination of these three motifs in a single, relatively rigid structure presents a unique scaffold for exploring a range of biological targets.
Proposed Synthetic Pathway
The synthesis of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine can be logically approached through a multi-step sequence, culminating in the coupling of the piperidine ring to the tetrazole scaffold. A plausible and efficient synthetic route is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole
-
Rationale: This initial step involves the formation of the tetrazole ring from a readily available starting material, 4-nitroaniline. This is a well-established method for the synthesis of 1-substituted tetrazoles.[9]
-
Protocol:
-
To a stirred solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid, add sodium azide (1.2 equivalents) and triethyl orthoformate (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of 5-Bromo-1-(4-nitrophenyl)-1H-tetrazole
-
Rationale: The introduction of a halogen at the 5-position of the tetrazole ring creates a reactive site for subsequent nucleophilic substitution. Bromination is a common method to achieve this transformation.[9]
-
Protocol:
-
Dissolve 1-(4-nitrophenyl)-1H-tetrazole (1 equivalent) in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
The filtrate should be washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Synthesis of 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]piperidine
-
Rationale: This final step involves the nucleophilic substitution of the bromine atom on the tetrazole ring with piperidine. This reaction is expected to proceed under standard conditions for SNAr-type reactions on heteroaromatic systems.
-
Protocol:
-
In a round-bottom flask, dissolve 5-bromo-1-(4-nitrophenyl)-1H-tetrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add piperidine (1.2-1.5 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (2 equivalents) to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final compound.
-
Structural Elucidation and Characterization
As a novel compound, rigorous structural characterization is paramount. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the 4-nitrophenyl ring (typically two doublets in the aromatic region), the piperidine ring (a complex multiplet in the aliphatic region), and potentially a signal for the proton at the 5-position of the tetrazole if the starting material was not fully substituted.[10][11]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon of the tetrazole ring is expected to appear in the downfield region (around 150-160 ppm).[10][12]
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is crucial for determining the molecular weight of the compound and providing information about its fragmentation pattern, which can further confirm the structure.[13][14]
-
Expected Fragmentation: In positive ion mode ESI-MS, a characteristic fragmentation of 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃).[10] In negative ion mode, the loss of a nitrogen molecule (N₂) is often observed.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR spectroscopy will help identify the presence of key functional groups.
-
Expected Absorptions: Characteristic stretching frequencies for the nitro group (around 1520 and 1340 cm⁻¹), C=N and N=N bonds of the tetrazole ring, and C-H bonds of the aromatic and aliphatic parts of the molecule are expected.[15]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to 4-nitrophenyl, piperidine, and tetrazole protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, with the tetrazole carbon in the downfield region. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. Characteristic fragmentation patterns. |
| FTIR | Absorption bands for the nitro group, tetrazole ring, and C-H bonds. |
Potential Pharmacological Applications and Future Directions
The unique structural combination of a nitrophenyl group, a tetrazole ring, and a piperidine moiety in 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine suggests several potential avenues for pharmacological investigation.
-
Anticancer Activity: Both tetrazole and piperidine derivatives have been extensively studied for their anticancer properties.[16][17] The target molecule could be screened against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects.
-
Antimicrobial and Antifungal Activity: The nitrogen-rich tetrazole ring and the piperidine scaffold are present in numerous antimicrobial and antifungal agents.[5][18] The synthesized compound could be evaluated for its activity against various bacterial and fungal strains.
-
Enzyme Inhibition: Given the tetrazole ring's role as a carboxylic acid mimic, the compound could be investigated as an inhibitor of enzymes that recognize carboxylate-containing substrates.[4]
-
Central Nervous System (CNS) Activity: Piperidine derivatives are known to have a wide range of CNS activities.[4] The lipophilicity of the target molecule might allow it to cross the blood-brain barrier, making it a candidate for screening in models of neurological disorders.
Future research should focus on:
-
Synthesis and Characterization: The primary step is the successful synthesis and unambiguous characterization of the title compound.
-
In Vitro Screening: A broad-based in vitro screening against various biological targets will be crucial to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications on the nitrophenyl and piperidine rings will help in understanding the SAR and optimizing the activity.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Conclusion
While 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine is not a commercially available or widely documented compound, its rational design based on established pharmacophores makes it a compelling target for synthesis and investigation. This technical guide provides a comprehensive roadmap for researchers to approach this novel molecule, from its synthesis and characterization to the exploration of its potential therapeutic applications. The convergence of the tetrazole, piperidine, and nitrophenyl moieties in a single scaffold holds significant promise for the discovery of new bioactive agents.
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The Tetrazole-Piperidine Scaffold: A Technical Guide to Bioisosteric Replacement in Modern Drug Discovery
Introduction: Beyond Classical Bioisosterism
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, has evolved from a simple concept of atomic exchange to a sophisticated strategy for molecular optimization.[1][2] This guide delves into a particularly potent combination in this arena: the use of the tetrazole-piperidine scaffold as a bioisostere, primarily for the carboxylic acid moiety.
The 5-substituted 1H-tetrazole ring has emerged as a quintessential bioisostere for the carboxylic acid group, a substitution found in over 20 FDA-approved drugs.[3][4] This is due to the tetrazole ring's ability to mimic the acidic proton and two-point hydrogen bonding of a carboxylic acid, which are often crucial for target engagement.[5] However, the true power of this bioisostere is realized when it is strategically combined with other privileged scaffolds. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such scaffold, prized for its ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration.[6]
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the rationale, synthesis, and application of tetrazole-piperidine scaffolds in bioisosteric replacement. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
The Rationale: Why Combine Tetrazole and Piperidine?
The decision to employ a tetrazole-piperidine scaffold is a strategic one, driven by the desire to synergistically enhance a molecule's drug-like properties.
The Tetrazole Advantage:
-
Metabolic Stability: A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to metabolic pathways such as β-oxidation and conjugation, which can lead to rapid clearance. The tetrazole ring is significantly more resistant to these metabolic transformations.[3]
-
Modulation of Physicochemical Properties: While both groups have comparable acidity (pKa), tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[1] This increased lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. However, it is crucial to note that increased lipophilicity does not always translate to improved membrane permeability due to the tetrazole's strong hydrogen bonding capacity.[1]
-
Enhanced Target Interactions: The tetrazole's acidic NH group is positioned further from the core of the molecule compared to a carboxylic acid's acidic proton. This can lead to optimized interactions with the target protein, as exemplified by the angiotensin II receptor antagonist losartan, where the tetrazole bioisostere resulted in a 10-fold increase in potency.[1]
The Piperidine Contribution:
-
Pharmacokinetic Enhancement: The piperidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to improve a molecule's pharmacokinetic properties.[6] It can enhance metabolic stability and facilitate transport across biological membranes, including the blood-brain barrier, making it particularly valuable for central nervous system (CNS)-active drugs.[6][7]
-
Structural Versatility: The piperidine ring provides a rigid, three-dimensional framework that allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The nitrogen atom also serves as a versatile synthetic handle for further molecular elaboration.
-
Modulation of Basicity and Solubility: The basicity of the piperidine nitrogen can be fine-tuned through substitution, allowing for control over the molecule's overall physicochemical properties, including solubility and potential for ionic interactions with the target.
The combination of these two moieties creates a powerful scaffold that can simultaneously address metabolic liabilities, fine-tune physicochemical properties for improved ADME, and optimize interactions with the biological target.
Synthetic Strategies for Accessing Tetrazole-Piperidine Scaffolds
The synthesis of tetrazole-piperidine derivatives primarily relies on the construction of the tetrazole ring from a nitrile precursor, which is often a piperidine-containing nitrile. The most common and robust method for this transformation is the [3+2] cycloaddition reaction.
Core Synthetic Workflow: The [3+2] Cycloaddition
The [3+2] cycloaddition of a piperidine-containing nitrile with an azide source is the cornerstone for synthesizing 5-substituted tetrazole-piperidine scaffolds.
Caption: Synthetic workflow for tetrazole-piperidine scaffolds.
Experimental Protocol: Synthesis of 5-(Piperidin-4-yl)-1H-tetrazole
This protocol describes a general procedure for the synthesis of a 5-substituted tetrazole from a piperidine nitrile using a zinc-catalyzed [3+2] cycloaddition in water, a method noted for its safety and environmental advantages.[8]
Materials:
-
4-Cyanopiperidine (or a suitable N-protected derivative) (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Zinc bromide (ZnBr₂) (1.2 eq)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 4-cyanopiperidine derivative (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol).
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the specific substrate.
-
Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly add 3M HCl to the reaction mixture with stirring in an ice bath to adjust the pH to approximately 1. This step protonates the tetrazole and can generate toxic hydrazoic acid (HN₃), so extreme caution is necessary.[8]
-
Product Isolation:
-
If the product precipitates upon acidification, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Analytical Characterization of Tetrazole-Piperidine Scaffolds
The structural elucidation of newly synthesized tetrazole-piperidine compounds is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the tetrazole ring (if unsubstituted at the 5-position) typically appears as a singlet in the downfield region (δ 8.5-9.5 ppm). The protons on the piperidine ring will exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing information about their stereochemistry and substitution.
-
¹³C NMR: The carbon atom of the tetrazole ring is significantly deshielded and typically resonates in the range of δ 150-160 ppm. The chemical shifts of the piperidine carbons will be in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a commonly used technique. A characteristic fragmentation pattern for 5-substituted tetrazoles can be the loss of a neutral molecule of dinitrogen (N₂).
| Technique | Key Observables for Tetrazole-Piperidine Scaffolds |
| ¹H NMR | - Tetrazole C-H proton (if present): ~δ 8.5-9.5 ppm (singlet) - Piperidine ring protons: Characteristic multiplets in the aliphatic region |
| ¹³C NMR | - Tetrazole ring carbon: ~δ 150-160 ppm - Piperidine ring carbons: Aliphatic region |
| Mass Spec (ESI) | - Accurate mass of the molecular ion (M+H)⁺ or (M-H)⁻ - Potential fragmentation patterns (e.g., loss of N₂) |
Case Study: Tetrazole-Piperidines as Monoamine Reuptake Inhibitors for CNS Disorders
A compelling example of the application of tetrazole-piperidine scaffolds is in the development of inhibitors of monoamine neurotransmitter reuptake for the treatment of neuropsychiatric disorders.[5]
Structure-Activity Relationship (SAR)
In a study focused on developing triple reuptake inhibitors (for serotonin, norepinephrine, and dopamine), a series of 1,5-disubstituted tetrazoles linked to a piperidine or piperazine ring were synthesized and evaluated.[5] The general structure consisted of a tetrazole, a linker, a piperidine/piperazine core, a spacer, and a phenyl ring.
Key SAR findings from this study include:
-
Linker Length: Increasing the carbon chain length of the linker between the tetrazole and piperidine rings from three to four carbons significantly increased the potency of serotonin reuptake inhibition.[5]
-
Spacer Length: The presence and length of a spacer between the piperidine ring and a terminal phenyl group also influenced activity, with a one-carbon spacer generally being favorable.[5]
-
Substitution on Phenyl Rings: Substitutions on the phenyl rings attached to the tetrazole and the piperidine influenced the selectivity and potency for the different monoamine transporters.
Signaling Pathway and Mechanism of Action
These compounds act by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their concentration in the synapse and enhancing neurotransmission.
Caption: Monoamine reuptake inhibition by tetrazole-piperidines.
This case study highlights how the tetrazole-piperidine scaffold can be systematically optimized to achieve potent and selective modulation of a biological target, demonstrating its value in CNS drug discovery.
Conclusion and Future Perspectives
The bioisosteric replacement of carboxylic acids with tetrazole-piperidine scaffolds represents a powerful and versatile strategy in modern drug design. This approach allows for the concurrent optimization of metabolic stability, physicochemical properties, and target engagement. The synthetic accessibility of these scaffolds, primarily through the robust [3+2] cycloaddition reaction, further enhances their appeal for the creation of diverse compound libraries for high-throughput screening.
As our understanding of the subtle interplay between molecular structure and biological function deepens, the rational design of such sophisticated bioisosteres will continue to be a cornerstone of successful drug discovery programs. The tetrazole-piperidine scaffold, with its proven track record and potential for further derivatization, is poised to remain a privileged structural motif in the development of novel therapeutics for a wide range of diseases.
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- 9. nanomedicine-rj.com [nanomedicine-rj.com]
- 10. journal.ugm.ac.id [journal.ugm.ac.id]
Metabolic Stability of Nitrophenyl Tetrazole Compounds: A Mechanistic & Experimental Guide
This guide provides an in-depth technical analysis of the metabolic stability of nitrophenyl tetrazole compounds. It is designed for medicinal chemists and DMPK scientists optimizing this scaffold for drug development.
Executive Summary: The Dual-Liability Scaffold
The nitrophenyl tetrazole motif presents a unique challenge in drug metabolism and pharmacokinetics (DMPK) due to the convergence of two distinct metabolic "soft spots":
-
The Nitro Group (
): Susceptible to Type I and Type II Nitroreduction , primarily under low-oxygen conditions (hypoxic tissues or gut lumen), leading to potentially genotoxic hydroxylamine and amine metabolites. -
The Tetrazole Ring: While resistant to oxidative CYP450 metabolism, it is a prime substrate for Phase II N-Glucuronidation , often limiting half-life and oral bioavailability.
This guide details the mechanistic pathways, specific experimental protocols to detect them (including critical anaerobic modifications), and SAR strategies for stabilization.
Chemical Basis of Instability
To understand the metabolism, one must first understand the electronic crosstalk between the phenyl ring and the tetrazole.
-
Electronic Activation: The nitro group is a strong electron-withdrawing group (EWG,
). When para- or meta- to the tetrazole, it significantly increases the acidity of the tetrazole N-H proton. -
pKa Shift: A typical phenyl-tetrazole has a pKa
4.5–5.0. A nitrophenyl tetrazole can drop the pKa to < 3.5. -
Consequence: At physiological pH (7.4), the compound exists almost exclusively as the tetrazolate anion . This anionic species is the obligate substrate for UDP-glucuronosyltransferases (UGTs), accelerating Phase II clearance.
Metabolic Pathways
Pathway A: Nitroreduction (Phase I)
Nitroreduction is complex because it is oxygen-sensitive.[1]
-
Aerobic Conditions: The nitro group accepts one electron to form a nitro-anion radical. In the presence of
, this radical rapidly transfers the electron to oxygen (generating superoxide, ), regenerating the parent nitro compound. This "Futile Cycling" masks metabolic instability in standard aerobic microsomal assays. -
Anaerobic Conditions: In hypoxic environments (solid tumors, gut microflora), the futile cycle is broken. The nitro group undergoes a sequential 6-electron reduction to the aniline.
Pathway B: Tetrazole Glucuronidation (Phase II)
The tetrazole ring undergoes direct conjugation with glucuronic acid (GlcA).
-
Regioselectivity: Glucuronidation can occur at the
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> positions. For 5-substituted tetrazoles, the N2-glucuronide is typically the major metabolite due to steric freedom and electronic density. -
Enzymology: Mediated primarily by UGT1A3 (highly selective for tetrazoles), UGT1A1, and UGT2B7.
Visualization: Metabolic Fate
The following diagram illustrates the divergent pathways and the "Futile Cycle" trap.
Caption: Divergent metabolic pathways. Note the 'Futile Cycle' (dashed line) which prevents nitroreduction detection in standard aerobic assays.
Experimental Protocols
Standard metabolic stability assays (Aerobic S9/Microsomes) will False Negative the nitroreduction liability. You must run a paired Aerobic/Anaerobic screen.
Protocol A: Anaerobic Microsomal Stability (Nitro-Specific)
Objective: Force the reduction pathway to assess the liability of the
-
Buffer Preparation: Sparge 100 mM Potassium Phosphate buffer (pH 7.4) with Nitrogen (
) gas for 20 minutes to remove dissolved oxygen. -
Enzyme Mix: Thaw Liver Microsomes (human/rat) on ice. Dilute to 1.0 mg/mL in the deoxygenated buffer.
-
Sealing: Use sealable glass vials with septa. Purge the headspace with Argon or Nitrogen.
-
Incubation:
-
Pre-incubate microsomes + Test Compound (1 µM) for 5 min at 37°C.
-
Start: Inject NADPH-regenerating system (also deoxygenated) through the septum.
-
Timepoints: 0, 15, 30, 60 min.
-
-
Termination: Inject ice-cold Acetonitrile (containing Internal Standard) through the septum.
-
Analysis: LC-MS/MS monitoring for the Parent (
) loss and Amine ( ) gain.
Protocol B: UGT-Glucuronidation Assay
Objective: Assess the stability of the tetrazole ring against conjugation.
-
System: Use Liver Microsomes (HLM) or Recombinant UGT1A3 (if dissecting isoforms).
-
Activation: Microsomes must be activated with Alamethicin (25 µg/mg protein) for 15 min on ice (pore-forming agent to allow UDPGA entry).
-
Cofactor: The reaction requires UDPGA (Uridine 5'-diphospho-glucuronic acid), not NADPH.
-
Reaction:
-
Mix Microsomes + Alamethicin + MgCl2 (5 mM) + Test Compound.
-
Initiate with 2 mM UDPGA.
-
-
Analysis: Monitor for [M + 176] mass shift (Glucuronide adduct).
Data Interpretation & Decision Matrix
Use this table to interpret the paired assay results:
| Aerobic Stability (NADPH) | Anaerobic Stability (NADPH) | Glucuronidation (UDPGA) | Interpretation |
| High (>80% rem) | High (>80% rem) | High (>80% rem) | Stable Scaffold. Ideal candidate. |
| High | Low (<50% rem) | N/A | Nitro Liability. Compound is a latent nitro-reductase substrate. Risk of toxicity in hypoxic tissue or gut. |
| High | High | Low (<50% rem) | Tetrazole Liability. Rapid Phase II clearance. High renal/biliary elimination likely. |
| Low | Low | N/A | General Instability. Likely CYP-mediated oxidation of the phenyl ring or other substituents. |
Optimization Strategies (SAR)
If your compound shows instability, apply these structural modifications:
Strategy 1: Steric Shielding (Anti-Glucuronidation)
To block UGT access to the tetrazole nitrogens:
-
Ortho-Substitution: Place a substituent (e.g., -Cl, -Me, -OMe) on the phenyl ring ortho to the tetrazole. This forces the phenyl and tetrazole rings out of coplanarity, creating steric hindrance that inhibits UGT binding.
-
Example: Losartan utilizes a trityl group (in precursors) or ortho-groups to modulate binding, though the active metabolite relies on the acidic tetrazole.
-
Strategy 2: Electronic Tuning (Anti-Reduction)
To make the nitro group harder to reduce:
-
Lower the Reduction Potential: Add electron-donating groups (EDGs) like -OMe or -NHMe to the phenyl ring. This increases electron density, making the nitro group less eager to accept the initial electron.
-
Replace the Nitro: If the nitro group is not essential for covalent binding (e.g., in suicide inhibitors), replace it with a bioisostere like Trifluoromethyl (
) or Cyano ( ) . These mimic the electron-withdrawing nature and polarity without the redox liability.
SAR Workflow Diagram
Caption: Decision tree for structural modification based on metabolic assay results.
References
-
Nitroreduction Mechanisms & Toxicity
-
Tetrazole Glucuronid
-
Bioisosterism and Metabolic Stability
-
Experimental Protocols for Nitro Compounds
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. Bioisosteres - Computational Chemistry Glossary [deeporigin.com]
- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Nucleophilic Substitution of Chlorotetrazoles with Piperidine
Abstract
This document provides a comprehensive technical guide for the nucleophilic aromatic substitution (SNAr) of 5-chlorotetrazoles with piperidine, a critical transformation for the synthesis of novel chemical entities in drug discovery and materials science. We will delve into the underlying reaction mechanism, explain the rationale behind the selection of reagents and conditions, and provide a detailed, field-proven laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize 5-(piperidin-1-yl)tetrazole derivatives.
Introduction: The Significance of C-Functionalized Tetrazoles
Tetrazoles are a prominent class of nitrogen-rich five-membered heterocycles. In medicinal chemistry, 5-substituted 1H-tetrazoles are of particular importance as they serve as non-classical bioisosteres of carboxylic acids.[1] They exhibit similar acidity (pKa ≈ 4.5-4.9) and spatial properties to the carboxyl group but offer enhanced metabolic stability and increased lipophilicity, making them invaluable for modulating the pharmacokinetic profiles of drug candidates.[1] The direct functionalization of a pre-formed tetrazole ring, particularly via nucleophilic substitution on a halo-tetrazole precursor, is an efficient and modular strategy for generating diverse compound libraries. The 5-chloro-1-substituted-tetrazole is an excellent electrophilic substrate for this purpose.[2]
Reaction Overview & Mechanism
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination pathway.[3] This mechanism is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic or heteroaromatic systems.[3][4][5]
General Reaction Scheme:
The SNAr Mechanism: A Stepwise Explanation
The tetrazole ring is inherently electron-deficient due to the high electronegativity of its four nitrogen atoms. This electronic property makes the carbon atom susceptible to attack by nucleophiles. The SNAr mechanism involves two key steps:
-
Nucleophilic Addition: The nucleophile (piperidine) attacks the electrophilic carbon atom bearing the leaving group (chloride). This is typically the rate-determining step. The attack breaks the aromaticity of the tetrazole ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[6][7]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. Chloride is an effective leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge.[8][9]
The presence of electron-withdrawing groups on the aromatic ring stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction.[4][6] The tetrazole ring itself acts as a powerful internal electron-withdrawing system.
Visualization of the Reaction Mechanism
Caption: SNAr mechanism for the reaction of 1-phenyl-5-chlorotetrazole with piperidine.
Experimental Protocol: Synthesis of 1-Phenyl-5-(piperidin-1-yl)-1H-tetrazole
This protocol describes a representative procedure. Researchers should adapt it based on the specific reactivity of their substituted chlorotetrazole.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1-Phenyl-5-chlorotetrazole | 180.59 | 1.0 | 1.0 | Starting material |
| Piperidine | 85.15 | 1.2 | 1.2 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 | Non-nucleophilic base |
| Acetonitrile (CH₃CN) | 41.05 | ~5 mL | - | Anhydrous, polar aprotic solvent |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For aqueous wash |
| Brine | - | - | - | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
Rationale for Reagent Selection
-
Piperidine (1.2 eq.): A slight excess of the nucleophile is used to ensure the complete consumption of the starting material and drive the reaction to completion.
-
Triethylamine (1.5 eq.): The reaction generates one equivalent of hydrochloric acid (HCl). TEA is a non-nucleophilic organic base that acts as an acid scavenger. It neutralizes the HCl to form triethylammonium chloride, preventing the protonation of the piperidine nucleophile, which would render it unreactive.
-
Acetonitrile (Solvent): A polar aprotic solvent is ideal.[10] It effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate without forming strong hydrogen bonds with the nucleophile, which would decrease its reactivity.[10][11] Other suitable solvents include DMF, DMSO, and THF.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-5-chlorotetrazole (1.0 mmol, 180.6 mg).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 mmol, 0.21 mL) followed by the dropwise addition of piperidine (1.2 mmol, 0.12 mL) via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using a temperature-controlled heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. Check for the disappearance of the starting chlorotetrazole spot.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash removes the triethylammonium chloride salt and any excess acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain the pure 1-phenyl-5-(piperidin-1-yl)-1H-tetrazole.
Experimental Workflow Visualization
Caption: A summary of the experimental workflow from setup to product characterization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or stalls | Insufficient temperature; Deactivated nucleophile. | Increase temperature in 10 °C increments. Ensure anhydrous conditions; moisture can protonate the nucleophile. |
| Multiple spots on TLC | Side reactions; Incomplete reaction. | Ensure the correct stoichiometry. If side products persist, consider a lower reaction temperature or a different base. |
| Low yield after work-up | Product is water-soluble; Emulsion during extraction. | Perform back-extraction of the aqueous layers with ethyl acetate. To break emulsions, add more brine. |
| Purification difficulty | Product co-elutes with impurities. | Modify the solvent system for column chromatography (adjust polarity). Consider recrystallization as an alternative. |
References
- ALVES, R. B., & JOHNSTONE, R. A. W. (1997). IMPROVED PREPARATION OF 5-CHLORO-1-PHENYL-lff- TETRAZOLE AND OTHER 5-CHLOROTETRAZOLES. MARCEL DEKKER, INC.
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
BYJU'S. (2022). Nucleophilic aromatic substitution. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available at: [Link]
-
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
Garber, K. (2016). Solvents for Nucleophilic Substitution Reactions. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2025). 19.10: Nucleophilic Aromatic Substitution. Available at: [Link]
- Various Authors. (n.d.). Nucleophilic Substitution Reactions. Various Sources.
-
Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. Nucleophilic Substitution, Addition, and Elimination Reactions | Basicmedical Key [basicmedicalkey.com]
- 10. youtube.com [youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Note: One-Pot Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction with Piperidine
This Application Note is designed for medicinal chemists and process development scientists. It details the One-Pot Ugi-Azide Multicomponent Reaction (MCR) for synthesizing 1,5-disubstituted tetrazoles (1,5-DS-T), specifically utilizing piperidine as the secondary amine component.
This protocol leverages the Ugi-Azide reaction because it is the most atom-economic and versatile method to incorporate the piperidine moiety—a privileged pharmacophore in GPCR and ion channel ligands—directly into the tetrazole scaffold in a single step.
Executive Summary & Scientific Rationale
The 1,5-disubstituted tetrazole (1,5-DS-T) ring is a non-classical bioisostere of the cis-amide bond , offering improved metabolic stability and resistance to enzymatic hydrolysis compared to peptide bonds. In drug design, fusing this scaffold with piperidine is a strategic approach to modulate solubility and target affinity (e.g., for monoamine transporters or chemokine receptors).
This guide focuses on the Ugi-Azide Multicomponent Reaction (UA-4CR) . Unlike traditional two-step methods (amide formation followed by conversion with
Key Advantages of this Protocol:
-
Atom Economy: High-order complexity generation with water/methanol as the only byproducts.
-
Operational Simplicity: No intermediate isolation; performed at mild temperatures.[1][2]
-
Safety: Uses Azidotrimethylsilane (
) instead of highly explosive metal azides or free hydrazoic acid.
Mechanistic Insight
Understanding the reaction kinetics is crucial for optimization. The reaction proceeds through a modified Ugi pathway where the carboxylic acid is replaced by hydrazoic acid (generated in situ).
Pathway Logic:
-
Iminium Formation: Piperidine condenses with the aldehyde to form a reactive iminium ion. Note: As a secondary amine, piperidine forms a highly reactive iminium species that facilitates rapid nucleophilic attack.
-
Isocyanide Insertion: The isocyanide undergoes
-addition to the iminium ion, generating a nitrilium intermediate. -
Azide Trapping: The azide anion attacks the highly electrophilic nitrilium carbon.
-
Electrocyclization: The resulting imidoyl azide intermediate undergoes spontaneous [3+2] cycloaddition (electrocyclization) to form the stable 1,5-disubstituted tetrazole.
Visualization: Reaction Pathway
Figure 1: Mechanistic flow of the Ugi-Azide reaction utilizing piperidine. The secondary nature of piperidine drives the formation of the initial iminium species.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Amine: Piperidine (1.0 equiv)
-
Aldehyde: Benzaldehyde or derivative (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)
-
Azide Source: Azidotrimethylsilane (
) (1.1 equiv) -
Solvent: Methanol (MeOH), anhydrous. Note: Protic solvents are essential to facilitate the proton transfer steps in the Ugi mechanism.
-
Catalyst (Optional): Iodine (
, 5 mol%) or can accelerate imine formation for sterically hindered aldehydes.
Step-by-Step Methodology
1. Pre-activation (Imine Formation):
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) in anhydrous Methanol (3.0 mL).
-
Add Piperidine (1.0 mmol) dropwise.
-
Stir at room temperature (25°C) for 20–30 minutes.
-
Checkpoint: The solution may warm slightly or change color (often yellowing), indicating iminium formation.
-
2. Multicomponent Assembly:
-
Add the Isocyanide (1.0 mmol) to the reaction mixture.
-
Immediately add
(1.1 mmol, 145 µL) via syringe. Caution: Work in a fume hood; releases trace hydrazoic acid upon contact with protic solvents. -
Seal the flask and stir vigorously.
3. Reaction Monitoring:
-
Stir at room temperature for 12–24 hours.
-
Monitor via TLC (typically 30% EtOAc/Hexane). The product is usually more polar than the starting isocyanide but less polar than the free amine.
-
Optimization: If conversion is slow after 12h, heat to 40–50°C.
4. Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol and excess
. -
Redissolve the residue in Ethyl Acetate (15 mL) and wash with saturated
(2 x 10 mL) to remove any trace hydrazoic acid. -
Wash with brine, dry over
, and concentrate. -
Purify via silica gel flash chromatography.[3] Gradient elution (Hexane
EtOAc) is recommended.
Data Analysis & Validation
The resulting scaffold is a 1-(alkyl/aryl)-5-(piperidin-1-yl-methyl)-1H-tetrazole .
Expected Yields & Characterization
| Component | Role | Expected Yield | NMR Signature (Diagnostic) |
| Piperidine | Amine Input | -- | |
| Aldehyde | Carbon Linker | -- | |
| Isocyanide | N1 Substituent | -- | |
| Tetrazole | Core Ring | 75–92% |
Structural Validation
The formation of the 1,5-DS-T ring is confirmed by the disappearance of the characteristic isocyanide peak (~2130
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Reversibility of imine formation | Add a mild Lewis Acid (5 mol% |
| Sticky Residue | Polymerization of Isocyanide | Ensure the Isocyanide is added after the imine pre-formation time (20 min). |
| Incomplete Reaction | Steric hindrance of Piperidine | Piperidine is a secondary amine and can be sterically demanding. Heat the reaction to 50°C or use Trifluoroethanol (TFE) as solvent (enhances H-bonding). |
| Safety Warning | Always quench the reaction mixture with bicarbonate solution before rotary evaporation to neutralize any |
References
-
Ugi-Azide Reaction Fundamentals
- Mironov, M. A. et al. "The Ugi Reaction with Hydrazoic Acid: A Safe and Efficient Synthesis of 1,5-Disubstituted Tetrazoles." Synlett, 2003.
-
Mechanism Source:
-
Piperidine in Tetrazole Synthesis
-
Biological Relevance (Piperidine-Tetrazoles)
- Kim, H. et al. "Design, Synthesis, and Functional Evaluation of 1,5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors." Biomol. Ther., 2022.
-
Application Source:
-
Multicomponent Reaction Reviews
- Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chem. Rev., 2006.
-
Context:
Sources
Navigating the Energetic Landscape: A Detailed Guide to 4-Nitrophenyl Azide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic incorporation of the 4-nitrophenyl azide moiety into molecular scaffolds has become a cornerstone of modern chemical biology, materials science, and drug development. Its azide functionality serves as a versatile handle for a variety of powerful cycloaddition reactions, enabling the efficient and often highly selective formation of stable triazole and triazoline linkages. The electron-withdrawing nature of the para-nitro group imparts unique reactivity to the azide, influencing reaction kinetics and, in some cases, regioselectivity. This comprehensive guide provides an in-depth exploration of the reaction conditions for the cycloaddition of 4-nitrophenyl azide, offering detailed protocols and a comparative analysis of the most pertinent methodologies.
I. The Unique Character of 4-Nitrophenyl Azide: An Overview
4-Nitrophenyl azide is an aromatic azide characterized by the presence of a strongly electron-withdrawing nitro group in the para position of the phenyl ring. This structural feature significantly modulates the electronic properties of the azide functional group, rendering it a valuable tool for specific chemical transformations. While the azide group is inherently a versatile 1,3-dipole for cycloaddition reactions, the nitro group's influence must be carefully considered when designing synthetic strategies.
Key Considerations:
-
Electronic Effects: The electron-withdrawing nitro group decreases the electron density of the azide, which can impact its reactivity in different cycloaddition pathways. In some cases, this can lead to slower reaction rates compared to electron-rich or neutral aryl azides.
-
Stability and Safety: 4-Nitrophenyl azide is an energetic compound and should be handled with appropriate safety precautions. It is sensitive to heat, shock, and friction. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2][3][4]
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most widely utilized "click" reaction, celebrated for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[5][6] For 4-nitrophenyl azide, the electron-withdrawing nitro group can sometimes lead to slightly slower reaction kinetics compared to more electron-rich azides.[2] However, the reaction remains highly reliable and is a go-to method for bioconjugation and materials synthesis.
Mechanism of CuAAC
The reaction proceeds through a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Synthesis of 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole
This protocol provides a general method for the CuAAC reaction between 4-nitrophenyl azide and phenylacetylene.
Materials:
-
4-Nitrophenyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole.
| Parameter | Condition | Rationale |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[7] |
| Solvent | t-BuOH / H₂O (1:1) | A common solvent system that solubilizes both organic and inorganic reagents.[8] |
| Temperature | Room Temperature | Mild conditions that are compatible with a wide range of functional groups. |
| Stoichiometry | ~1.1 eq. of alkyne | A slight excess of the alkyne can help drive the reaction to completion. |
| Reaction Time | 12-24 hours | The electron-withdrawing nitro group may slightly decrease the reaction rate. |
III. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
In contrast to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[5][9] This complementary regioselectivity is highly valuable for creating diverse molecular architectures. However, it is important to note that strongly electron-withdrawing substituents on the aryl azide, such as the nitro group in 4-nitrophenyl azide, have been reported to inhibit the reactivity in RuAAC.[6] Therefore, careful optimization of reaction conditions is crucial.
Mechanism of RuAAC
The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product.
Caption: Proposed mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Protocol: General Conditions for RuAAC with 4-Nitrophenyl Azide
Due to the inhibitory effect of the nitro group, higher temperatures and catalyst loadings may be required.
Materials:
-
4-Nitrophenyl azide
-
Terminal or internal alkyne
-
[CpRuCl(PPh₃)₂] or [CpRuCl]₄ catalyst
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the ruthenium catalyst (5-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the alkyne (1.0 mmol) and 4-nitrophenyl azide (1.2 mmol).
-
Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | [CpRuCl(PPh₃)₂] or [CpRuCl]₄ | Common catalysts for RuAAC. |
| Solvent | Anhydrous Toluene or DMF | Anhydrous and oxygen-free conditions are often necessary for catalyst stability. |
| Temperature | 80-110 °C | Higher temperatures may be required to overcome the deactivating effect of the nitro group. |
| Stoichiometry | Slight excess of azide | To ensure complete consumption of the alkyne. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation. |
IV. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Catalyst-Free Approach
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst.[10][11][12] This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which has a high ring strain that significantly lowers the activation energy of the cycloaddition with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo bioconjugation.[13][14]
Mechanism of SPAAC
The reaction is a concerted [3+2] cycloaddition driven by the release of ring strain in the cyclooctyne.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol: General Procedure for SPAAC with a DBCO-Functionalized Molecule
This protocol describes the reaction of 4-nitrophenyl azide with a molecule functionalized with a DBCO group.
Materials:
-
4-Nitrophenyl azide
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester after conjugation to a biomolecule)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the DBCO-functionalized molecule in the chosen solvent.
-
Add a solution of 4-nitrophenyl azide (typically 1.5-5 equivalents) in the same solvent.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from a few minutes to several hours depending on the concentration and reactivity of the specific DBCO derivative.
-
The progress of the reaction can be monitored by LC-MS or by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm).[12]
-
Purification of the product will depend on the nature of the conjugated molecule (e.g., size-exclusion chromatography for biomolecules).
| Parameter | Condition | Rationale |
| Cyclooctyne | DBCO derivatives | High ring strain leads to rapid, catalyst-free cycloaddition.[13][15] |
| Solvent | PBS, DMSO, DMF | Versatile solvent compatibility, including aqueous buffers for biological applications. |
| Temperature | Room Temperature to 37 °C | Mild conditions suitable for sensitive biomolecules. |
| Stoichiometry | Excess of one reagent | To drive the reaction to completion, especially at low concentrations. |
| Reaction Time | Minutes to hours | Dependent on the specific DBCO derivative and reactant concentrations. |
V. Thermal [3+2] Cycloaddition with Alkenes: Synthesis of Triazolines
Beyond alkynes, 4-nitrophenyl azide can also undergo thermal [3+2] cycloaddition reactions with alkenes to form Δ²-1,2,3-triazolines. These reactions typically require elevated temperatures and the regioselectivity is influenced by the electronic nature of both the azide and the alkene.[16][17] The electron-withdrawing nitro group on the phenyl azide generally favors reaction with electron-rich alkenes.
Protocol: Thermal Cycloaddition of 4-Nitrophenyl Azide with an Electron-Rich Alkene
This protocol provides a general method for the thermal cycloaddition with an alkene like norbornene.
Materials:
-
4-Nitrophenyl azide
-
Norbornene
-
Anhydrous toluene
Procedure:
-
In a sealed tube, dissolve 4-nitrophenyl azide (1.0 mmol) and norbornene (1.2 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at 80-100 °C for 24-48 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, a triazoline, can be purified by column chromatography or recrystallization. It is important to note that triazolines can be unstable and may lose N₂ upon further heating or photolysis to form aziridines.
| Parameter | Condition | Rationale |
| Alkene | Electron-rich (e.g., norbornene) | Electron-rich alkenes generally react faster with electron-deficient azides. |
| Solvent | Toluene | A common high-boiling solvent for thermal reactions. |
| Temperature | 80-100 °C | Thermal energy is required to overcome the activation barrier of the cycloaddition. |
| Reaction Time | 24-48 hours | Thermal cycloadditions are often slower than catalyzed reactions. |
VI. Comparative Overview of Cycloaddition Methods
| Feature | CuAAC | RuAAC | SPAAC | Thermal (with Alkenes) |
| Product | 1,4-Triazole | 1,5-Triazole | Triazole | Triazoline |
| Catalyst | Copper(I) | Ruthenium | None | None |
| Regioselectivity | High (1,4) | High (1,5) | Dependent on cyclooctyne | Mixture possible |
| Reaction Temp. | Room Temp. | Elevated | Room Temp. - 37°C | Elevated |
| Biocompatibility | Moderate (Cu toxicity) | Moderate | High | Moderate |
| Substrate Scope | Terminal Alkynes | Terminal & Internal Alkynes | Strained Alkynes | Alkenes |
| 4-NO₂-Ph-N₃ Reactivity | Good | Inhibited | Good | Moderate |
VII. Conclusion
4-Nitrophenyl azide stands as a powerful and versatile building block in the synthetic chemist's toolbox. The choice of cycloaddition methodology is dictated by the desired product and the specific application. For the robust and regioselective synthesis of 1,4-triazoles, CuAAC remains the preferred method. When the 1,5-regioisomer is desired, RuAAC can be employed, albeit with careful consideration of the inhibitory effect of the nitro group. For applications demanding high biocompatibility and catalyst-free conditions, particularly in the realm of bioconjugation, SPAAC with strained cyclooctynes is the undisputed champion. Finally, thermal cycloadditions with alkenes offer a pathway to triazoline heterocycles, further expanding the synthetic utility of this energetic yet invaluable reagent. By understanding the nuances of each reaction and adhering to strict safety protocols, researchers can effectively harness the power of 4-nitrophenyl azide to construct complex molecular architectures with precision and efficiency.
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Angene Chemical. (2024). Safety Data Sheet: 4-Nitrophenyl azide. Retrieved from [Link]
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- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13: Hetarenes and Related Ring Systems. (2014). Product Class 35: Aryl Azides. Georg Thieme Verlag.
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
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ResearchGate. RuAAC reactions of terminal alkynes (a) and internal alkynes (b‐d). Retrieved from [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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ResearchGate. Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. Retrieved from [Link]
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Introduction: The Strategic Importance of the Nitro-to-Amine Transformation
An Application Guide to the Chemoselective Reduction of Nitro Groups in Tetrazole-Piperidine Derivatives
In the landscape of medicinal chemistry and drug development, tetrazole and piperidine moieties are considered "privileged scaffolds." The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid or a cis-amide group, enhancing metabolic stability and modulating physicochemical properties.[1][2] The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, contributing to optimal binding and pharmacokinetic profiles.[3] The combination of these two rings in a single molecular entity offers a powerful platform for designing novel therapeutics.[4]
Often, the synthetic route to complex amine-containing target molecules involves the introduction of a nitro group, which then serves as a precursor to the crucial amino functionality. The reduction of a nitro group to a primary amine is a fundamental and powerful transformation in organic synthesis.[5][6] However, when this transformation is performed on a molecule containing other potentially sensitive functional groups, such as the N-N and C-N bonds within tetrazole and piperidine rings, the challenge of chemoselectivity becomes paramount.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of nitro groups in tetrazole-piperidine derivatives. It moves beyond simple step-by-step instructions to explain the causality behind protocol choices, ensuring robust and reproducible outcomes.
Core Concepts: Achieving Chemoselectivity
The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through a series of intermediates, typically involving nitroso (NO) and hydroxylamine (NHOH) species.[6] The primary objective is to select a reagent and reaction conditions that will efficiently effect this six-electron reduction without cleaving or reducing the heterocyclic scaffolds.
-
The Tetrazole Ring: This five-membered aromatic ring is generally stable to a variety of reductive conditions. Its stability is attributed to its aromaticity. However, overly harsh acidic conditions or aggressive hydrogenation might lead to ring-opening or degradation.
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring is robust and generally inert to most reducing conditions used for nitro groups. The primary concern would arise if the piperidine were derived from a pyridine precursor, in which case the conditions must be selective enough not to reduce the pyridine ring if it is still present elsewhere in the molecule.
The choice of reducing agent is therefore a critical decision guided by the overall functionality of the substrate. The most prevalent and reliable methods fall into three main categories: catalytic hydrogenation, dissolving metal reductions, and catalytic transfer hydrogenation.[6]
Methodology & Protocols
Herein, we detail three field-proven protocols for the selective reduction of nitro groups in complex molecules like tetrazole-piperidine derivatives.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method, often providing high yields with straightforward product isolation, as the only by-product is water.[7] The use of a heterogeneous catalyst like Pd/C simplifies purification, as the catalyst can be removed by simple filtration.
Causality and Experimental Choices:
-
Catalyst: 10% Pd/C is the workhorse catalyst for this transformation. The palladium surface effectively adsorbs both hydrogen gas and the nitro group, facilitating the reduction at a moderate temperature and pressure.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvents as they readily dissolve the substrate and hydrogen gas, and are inert under the reaction conditions.
-
Pressure: While atmospheric pressure can be sufficient, a slightly elevated pressure (50 psi) of H₂ gas ensures a higher concentration of hydrogen in the solution, accelerating the reaction rate without compromising selectivity.
Experimental Workflow Diagram
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
Setup: To a solution of the nitro-tetrazole-piperidine derivative (1.0 eq) in Methanol (20 mL/g of substrate), carefully add 10% Palladium on Carbon (10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (H₂) three times.
-
Reaction: Pressurize the vessel to 50 psi with H₂ and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.
Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Reduction with Tin(II) chloride is a classic, reliable, and highly chemoselective method for converting aromatic nitro compounds to anilines.[5] It is particularly useful when other reducible groups, such as carbonyls or nitriles, are present, and it avoids the need for specialized high-pressure equipment.[8]
Causality and Experimental Choices:
-
Reagent: SnCl₂·2H₂O acts as the reducing agent. The tin(II) ion is oxidized to tin(IV) in the process. An excess of the reagent is used to ensure the complete reduction of the nitro group.
-
Solvent: Ethyl acetate (EtOAc) or Ethanol (EtOH) are commonly used. Ethyl acetate is advantageous as it often allows for easier product extraction during work-up.
-
Temperature: The reaction is typically performed at an elevated temperature (reflux) to ensure a reasonable reaction rate.
General Reaction Pathway
Caption: Stepwise reduction of a nitro group.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-tetrazole-piperidine derivative (1.0 eq) in Ethyl Acetate or Ethanol (25 mL/g of substrate).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Filter the mixture through Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the organic solution under reduced pressure to obtain the desired amine.
Protocol 3: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) offers the benefits of hydrogenation without requiring pressurized hydrogen gas.[9] A hydrogen donor molecule, such as ammonium formate, transfers hydrogen atoms to the substrate on the surface of a catalyst (e.g., Pd/C). This method is known for its excellent functional group tolerance.[8][9]
Causality and Experimental Choices:
-
Hydrogen Donor: Ammonium formate (HCOONH₄) is a stable, inexpensive, and easy-to-handle source of hydrogen. In the presence of the catalyst, it decomposes to H₂, CO₂, and NH₃.
-
Catalyst: 10% Pd/C is again the catalyst of choice, facilitating the transfer of hydrogen from the donor to the nitro group.
-
Conditions: The reaction is typically run at reflux in a protic solvent like methanol, which facilitates the decomposition of the ammonium formate and the subsequent reduction.
Step-by-Step Protocol:
-
Setup: Dissolve the nitro-tetrazole-piperidine derivative (1.0 eq) in Methanol (30 mL/g of substrate) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (5.0 eq). To this mixture, carefully add 10% Pd/C (10-20 mol% by weight).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS. The reaction is often complete in 1-4 hours.
-
Work-up: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane) to remove residual salts. Dry the organic layer and concentrate to afford the product.
Comparative Summary of Reduction Methods
| Parameter | Catalytic Hydrogenation (H₂, Pd/C) | Metal-Mediated (SnCl₂) | Catalytic Transfer Hydrogenation (CTH) |
| Selectivity | Generally high, but may reduce other sensitive groups (e.g., alkenes, C-X bonds). | Excellent for nitro groups; tolerates most other functionalities.[8] | Excellent; often preserves halogens and other reducible groups.[9] |
| Yield | High to quantitative. | Good to high. | High to quantitative. |
| Reaction Time | 1-8 hours. | 2-6 hours. | 1-4 hours. |
| Work-up | Simple filtration. | Requires quenching, basification, and filtration of tin salts. | Simple filtration, may require aqueous wash. |
| Safety | Requires handling of flammable H₂ gas and specialized pressure equipment. | Reagents are air-stable; avoids high pressure. | Avoids pressurized H₂ gas. |
| Scalability | Excellent for industrial scale. | More suitable for lab scale due to stoichiometry and waste. | Good for both lab and pilot scale. |
Conclusion
The reduction of a nitro group to an amine in a tetrazole-piperidine derivative is a critical step that demands a careful and informed choice of methodology. Catalytic hydrogenation with H₂/Pd/C offers a clean and efficient route but requires specialized equipment. For outstanding chemoselectivity on a laboratory scale, reduction with SnCl₂·2H₂O is a robust and reliable option. Catalytic transfer hydrogenation using ammonium formate and Pd/C provides an excellent balance of safety, selectivity, and efficiency, making it a highly attractive method for modern synthesis. By understanding the principles behind each protocol, researchers can confidently select and execute the optimal procedure for their specific synthetic challenge.
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Kurz, M., et al. (2017). Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. ACS Combinatorial Science. [Link]
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Xu, D., Xiong, M., & Kazemnejadi, M. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. RSC Advances. [Link]
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Lee, J., et al. (2018). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Molecules. [Link]
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Sudmeier, T., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]
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Fischer, N., et al. (2019). Challenging the Limits of Nitro Groups Associated with a Tetrazole Ring. Chemistry – An Asian Journal. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
solvent selection for tetrazole ring formation reactions
Application Note: Solvent Selection & Process Optimization for Tetrazole Ring Formation
Executive Summary
The 1,5-disubstituted and 5-substituted 1H-tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry (e.g., Losartan, Valsartan). Historically, the [3+2] cycloaddition of organic nitriles with azides was performed in high-boiling polar aprotic solvents like DMF or DMSO. While effective for solubility, these solvents pose significant downstream processing challenges and safety risks.
This guide details the shift toward "On-Water" protocols (the Demko-Sharpless method) as the primary standard, utilizing hydrophobic acceleration and Zinc catalysis. We also provide optimized protocols for traditional solvents (DMF) when substrate solubility dictates their use, and emerging Deep Eutectic Solvent (DES) methodologies.
Mechanistic Principles & Solvent Effects
The formation of the tetrazole ring via azide-nitrile cycloaddition is a concerted but asynchronous process. The solvent plays a dual role: stabilizing the transition state and, in aqueous systems, forcing hydrophobic aggregation.
Mechanism of Action (Zinc-Catalyzed)
The reaction is not a simple thermal cycloaddition; it requires activation of the nitrile.
-
Activation: The Lewis acid (
) coordinates to the nitrile nitrogen, increasing electrophilicity. -
Attack: The azide anion attacks the activated nitrile.
-
Cyclization: Ring closure forms the tetrazole-zinc complex.
-
Protonolysis: Acidic workup releases the free tetrazole.
Figure 1: Zinc-catalyzed activation pathway for tetrazole formation.
Solvent Selection Decision Matrix
Do not default to DMF. Use this logic flow to select the safest and most efficient medium for your specific substrate.
Figure 2: Decision tree for selecting the optimal reaction solvent.
Detailed Protocols
Protocol A: The "On-Water" Method (Demko-Sharpless)
Best for: 90% of substrates, Green Chemistry compliance, Ease of workup.
Concept: The reaction exploits the hydrophobic effect. Even if the nitrile is insoluble, the interface between water and the organic solid accelerates the reaction.
Reagents:
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Deionized Water (
M concentration relative to nitrile)[4]
Procedure:
-
Setup: In a round-bottom flask, add the nitrile,
, and . -
Solvent: Add water. The mixture will likely be heterogeneous (milky or biphasic).
-
Reaction: Reflux vigorously (
) for 16–24 hours. Vigorous stirring is critical to maximize interfacial surface area. -
Workup (The Critical Step):
-
Cool to room temperature.[2]
-
Add EtOAc (equal volume to water) and 3N HCl until the aqueous layer is pH 1.[4] Note: This breaks the Zn-Tetrazole complex and protonates the tetrazole.
-
Stir until the solid precipitate dissolves into the organic layer.
-
Separate layers.[2] Extract aqueous phase
with EtOAc. -
Evaporate organics.[5]
-
Why this works: The initial pH is near neutral/slightly basic, preventing the formation of volatile
Protocol B: The Traditional DMF Method
Best for: Highly polar but non-water-soluble substrates, or when Lewis acids (
Reagents:
- (1.2 equiv)[2]
-
Ammonium Chloride (
) (1.2 equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Setup: Dissolve nitrile in DMF (concentration 0.5 M).
-
Addition: Add
and . -
Reaction: Heat to
for 12–24 hours behind a blast shield. -
Workup (DMF Removal):
-
Challenge: DMF is hard to remove and can decompose to dimethylamine.
-
Method: Pour reaction mixture into ice water (10x volume).
-
Acidify to pH 2 with 6N HCl.
-
Precipitation: If the product is solid, filter it (ideal).
-
Extraction: If oil, extract with EtOAc. Wash the organic layer
with 5% LiCl solution . (LiCl dramatically increases the partitioning of DMF into the aqueous phase).
-
Critical Safety & Hazards (E-E-A-T)
Working with azides requires strict adherence to safety protocols.[6][7][8]
| Hazard | Cause | Prevention Protocol |
| Explosive Azides | Reaction of | NEVER use DCM for extraction or chromatography if free azide is present. Forms di/tri-azidomethane (highly explosive). |
| Hydrazoic Acid ( | Acidification of Azide solutions.[6] | Maintain pH > 7 during heating. Perform acidic workup only at RT and in a fume hood. |
| Metal Azides | Contact with Cu, Pb, Brass (plumbing).[6] | Do not pour azide solutions down the sink.[7][8] Quench excess azide with Nitrous Acid ( |
| Thermal Runaway | Overheating DMF/ | Do not exceed |
Comparison of Solvent Systems
| Feature | Water ( | DMF ( | DES (ChCl:Urea) |
| Green Score | High | Low (Toxic, Reprotoxic) | High |
| Workup | Simple (Extraction) | Difficult (LiCl wash req.) | Simple (Water wash) |
| Reaction Temp | |||
| Safety | High (No volatile | Moderate (Thermal risk) | High |
| Substrate Scope | Broad (Lipophilic & Hydrophilic) | Polar/Polymer substrates | Acid-sensitive substrates |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[9][4][10][11] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][3][10] The Journal of Organic Chemistry, 66(24), 7945–7950.[10] Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link
- Greene, T. W. (2006). Protective Groups in Organic Synthesis. (Relevant sections on Tetrazole protection/deprotection). Wiley-Interscience.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Occupational Safety and Health Administration (OSHA). Sodium Azide Safety Guidelines. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deep eutectic solvents: Preparation, properties, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. geneseo.edu [geneseo.edu]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of 5-aminotetrazole derivatives synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting in 5-Aminotetrazole Synthesis
Introduction
The synthesis of 5-aminotetrazole (5-AT) derivatives is a cornerstone in the development of energetic materials, high-nitrogen ligands, and pharmaceuticals. While the reaction between cyanamides/isothiocyanates and azide sources appears deceptively simple, it is plagued by yield-killing pitfalls: stalling kinetics, regioselectivity issues (1H vs 2H isomers), and, most critically, isoelectric solubility losses during workup.
This guide moves beyond basic recipes to address the process engineering of the tetrazole ring closure. It focuses on the Lewis Acid-Catalyzed Cycloaddition and Desulfurization pathways, providing a robust framework for yield maximization.
Module 1: Core Reaction Protocols
Protocol A: Lewis Acid-Catalyzed Cycloaddition (Cyanamide Route)
Best for: 1-substituted-5-aminotetrazoles and parent 5-AT.
The Logic: Traditional methods rely on protonating sodium azide to form hydrazoic acid (
Optimized Workflow:
-
Stoichiometry: 1.0 eq Cyanamide : 1.1 eq
: 0.5 eq . -
Solvent: Water (green chemistry, high solubility of azide) or Isopropanol/Water (2:1) for lipophilic cyanamides.
-
Temperature: Reflux (
). Crucial: Below , the activation energy barrier often stalls conversion. -
Workup (The Yield Maker):
-
Cool to
. -
Acidify with
to pH 2–3 . -
Note: The Zn-tetrazolate complex must be broken by acid to release the free tetrazole.
-
Protocol B: Isothiocyanate Desulfurization (Guanylazide Route)
Best for: Sterically hindered 1-substituted-5-aminotetrazoles.
The Logic: Isothiocyanates react rapidly with azide to form unstable thiatriazoles, which rearrange/desulfurize to 5-aminotetrazoles. This route often requires a "thiophile" (e.g.,
Module 2: Critical Process Parameters (The "Why")
| Parameter | Impact on Yield | Optimization Strategy |
| pH Control (Workup) | Critical. 5-ATs are amphoteric. • pH < 1: Protonated cation ( | Target the Isoelectric Point (pI) . For parent 5-AT, this is approx. pH 3.5–4.5 . Precipitate here for max yield. |
| Catalyst Choice | Lewis acids ( | Use |
| Azide Source | Use | |
| Regioselectivity | Tautomerism between 1H and 2H forms affects crystallization. | 1-substituted 5-ATs are generally more stable. In solution, the 2H tautomer often dominates, but the 1H form crystallizes out (Le Chatelier's principle). |
Module 3: Troubleshooting Guide
Scenario 1: "My reaction mixture turned black/tarry."
-
Cause: Thermal decomposition of the intermediate or polymerization of cyanamide.
-
Fix:
-
Reduce Temperature: Cap heating at
. -
Inert Atmosphere: Oxygen can promote radical polymerization of amine intermediates. Run under
. -
Check Reagent Quality: Old cyanamide dimerizes to dicyandiamide. Verify purity via melting point or TLC.
-
Scenario 2: "TLC shows conversion, but I recovered nothing after filtration."
-
Cause: You missed the Isoelectric Point (pI). 5-Aminotetrazoles are "zwitterionic chameleons."
-
Fix:
-
Do not acidify to pH 0-1 (common mistake).
-
Titrate the cooled solution with
while monitoring with a pH meter. -
Watch for turbidity. Stop adding acid when precipitation maximizes (usually pH 3.5–4.0).
-
If product is water-soluble, switch to continuous extraction with Ethyl Acetate for 24h.
-
Scenario 3: "Yield is low (<40%) despite long reaction times."
-
Cause: "Azide Stall." The azide anion is a poor nucleophile in hydrated shells.
-
Fix:
-
Add a Catalyst: If running uncatalyzed, add 10-20 mol%
. -
Phase Transfer: If using organic solvent + aqueous
, add 5 mol% Tetrabutylammonium Bromide (TBAB). -
Concentration: Run the reaction at high concentration (1–2 M). Dilution kills bimolecular reaction rates.
-
Module 4: Mechanism & Logic Visualization
Figure 1: Zinc-Catalyzed Formation of 5-Aminotetrazole
This diagram illustrates the activation of the cyanamide core by Zinc, facilitating the [3+2] cycloaddition without free hydrazoic acid formation.
Figure 2: Troubleshooting Decision Tree (Isolation Phase)
Follow this logic to recover product when standard filtration fails.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why is my product melting point lower than reported?
A: 5-Aminotetrazoles often crystallize as hydrates (monohydrate is common). The water molecule is tightly bound in the crystal lattice. Dry the sample at
Q: Is it safe to scale this up?
A: The Zn-catalyzed route is significantly safer than the direct
References
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Source: Synthetic Communications (2010)
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition Catalyzed by Silica Sulfuric Acid. Source: International Journal of Molecular Sciences (2012)
-
Safe Handling of Sodium Azide. Source: University of Wisconsin–Madison, EHS
-
Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. Source: The Journal of Organic Chemistry (2024) [5]
-
Method for synthesizing 5-aminotetrazole (Patent US5451682A). Source: Google Patents
Sources
- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removing Unreacted Piperidine from Tetrazole Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of tetrazole compounds from reaction mixtures containing residual piperidine. Piperidine is frequently employed as a basic catalyst or reagent in various organic syntheses, including certain routes to tetrazole derivatives. Its complete removal is critical for ensuring product purity, preventing interference in downstream applications, and obtaining accurate biological data.
This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove all traces of piperidine?
A: Residual piperidine can act as a nucleophile or base in subsequent reactions, leading to unintended side products. In the context of drug development, even small amounts of basic impurities can alter the compound's pharmacological profile, lead to toxicity, or complicate analytical characterization (e.g., by suppressing ionization in mass spectrometry).
Q2: What are the primary methods for removing piperidine?
A: The most common methods leverage piperidine's basicity and physical properties. These include:
-
Acidic Liquid-Liquid Extraction: Washing the organic reaction mixture with a dilute aqueous acid.
-
Solid-Phase Scavenging: Using acidic ion-exchange resins to capture the piperidine.
-
Chromatography: Separating the product from piperidine on a silica gel column.
-
Distillation/Evaporation: Removing piperidine by taking advantage of its relatively low boiling point (106 °C).[1][2][3][4]
Q3: How can I confirm that all the piperidine has been removed?
A: The most reliable methods are:
-
Thin-Layer Chromatography (TLC): Stain the TLC plate with a potassium permanganate (KMnO₄) solution. Amines like piperidine will show up as yellow-brown spots on a purple background.
-
¹H NMR Spectroscopy: Check for the characteristic signals of piperidine in your crude product's proton NMR spectrum.[1]
-
LC-MS: A highly sensitive method to detect trace amounts of piperidine.
In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind each purification choice. The following decision-making workflow can help you select the most appropriate method for your specific situation.
Caption: Decision workflow for selecting a piperidine removal method.
Guide 1: Purification by Acidic Liquid-Liquid Extraction
This is often the first and most effective method to try for neutral or acidic organic-soluble products.
The Underlying Principle: Acid-Base Chemistry
Piperidine is a secondary amine and therefore a moderately strong base. Its conjugate acid, the piperidinium ion, has a pKa of approximately 11.1-11.2.[1][5][6] By washing an organic solution of the reaction mixture with an aqueous acid (with a pH much lower than 11.2), the piperidine (C₅H₁₁N) is protonated to form the water-soluble piperidinium salt (C₅H₁₁NH⁺). This salt partitions into the aqueous phase, leaving the desired neutral or acidic tetrazole product in the organic layer.
| Compound | pKa of Conjugate Acid | Basicity |
| Piperidine | ~11.2[1][5][6] | Stronger Base |
| Pyridine | ~5.3[6] | Weaker Base |
Experimental Protocol: Standard Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl, 5% aqueous citric acid, or 1 M NH₄Cl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (Steps 3-5) one or two more times to ensure complete removal of piperidine.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any excess acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of piperidine.
Troubleshooting Common Issues
-
Problem: An emulsion has formed, and the layers will not separate.
-
Cause: High concentrations of reagents or salts can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution 1 (Brine): Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Solution 2 (Filtration): Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion.
-
Solution 3 (Solvent Addition): Add more of the organic solvent to dilute the mixture, which can sometimes aid in separation.
-
-
Problem: My tetrazole product is also basic and gets extracted into the acid wash.
-
Cause: If your target molecule contains a basic functional group, it will also be protonated and extracted.
-
Solution: After separating the acidic aqueous layer (which now contains both your protonated product and piperidinium), cool it in an ice bath and slowly add a strong base (e.g., 10 M NaOH) until the pH is >10.[7] This deprotonates your product, which can then be extracted back into an organic solvent.[7] Piperidine will also be extracted, so this method is only useful for separating from non-basic impurities. For separating two bases, chromatography is often required.
-
Guide 2: Purification by Solid-Phase Scavenging
This method is ideal when liquid-liquid extraction is problematic, for instance, if your product has some water solubility or if emulsions are persistent.
The Underlying Principle: Ion Exchange
Scavenger resins are solid supports, typically polymers, functionalized with acidic groups (e.g., sulfonic acid, -SO₃H).[8] When the crude reaction mixture in a suitable solvent is passed over or stirred with the resin, the basic piperidine is protonated and ionically bound to the acidic sites on the solid support. The neutral product remains in solution and can be easily separated by simple filtration.[8]
Experimental Protocol: Batch Scavenging
-
Resin Selection: Choose a strongly acidic cation exchange resin (e.g., Dowex® 50WX8 or a similar sulfonic acid-functionalized polystyrene resin).
-
Resin Preparation: Swell the resin in the solvent you will use for the purification for at least 30 minutes.
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., DCM, THF, or MeOH).
-
Scavenging: Add the scavenger resin to the solution (typically 3-5 molar equivalents relative to the amount of piperidine used in the reaction).
-
Incubation: Stir the resulting slurry at room temperature. Monitor the removal of piperidine by TLC or LC-MS. Incubation can take anywhere from 1 to 16 hours depending on the resin and concentration.
-
Isolation: Filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Troubleshooting Common Issues
-
Problem: Piperidine removal is incomplete even after prolonged stirring.
-
Cause 1: Insufficient Resin: The capacity of the resin may have been exceeded.
-
Solution 1: Add more equivalents of the scavenger resin and continue stirring.
-
Cause 2: Poor Solvent Choice: The solvent may not be optimal for the interaction between piperidine and the resin.
-
Solution 2: Solvents like methanol or THF are often better than less polar solvents like DCM for this application as they better solvate the ionic interaction.
-
Guide 3: Other Purification Strategies
-
Column Chromatography: This is a standard purification technique that is very effective at separating piperidine from the desired tetrazole product.[9][10] Piperidine, being a polar and basic compound, tends to adhere strongly to silica gel. By using a solvent system of moderate polarity (e.g., an ethyl acetate/hexanes gradient), the desired tetrazole product will typically elute while the piperidine remains on the column. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can sometimes improve the chromatography of basic products, but care must be taken as this can also cause the piperidine to move down the column.
-
Azeotropic Removal: In some cases, piperidine can be removed by azeotropic distillation with a suitable solvent like toluene.[11][12] This is particularly useful for large-scale reactions where extractions are cumbersome. This method relies on the formation of a minimum-boiling azeotrope between piperidine and the chosen solvent, allowing for its removal at a lower temperature than its normal boiling point.[11][13][14]
References
-
Piperidine | C5H11N | CID 8082. PubChem, National Institutes of Health. Available from: [Link]
-
Piperidine - Wikipedia. Wikipedia. Available from: [Link]
-
Piperidine. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]
-
Scavenger Resins. Amerigo Scientific. Available from: [Link]
-
PIPERIDINE. Ataman Kimya. Available from: [Link]
- US2363159A - Purification of piperidine. Google Patents.
- US2363157A - Process for purifying piperidine. Google Patents.
-
Solved С ZI 11,2 en 34,7 pka pka Cath : 1, 2 The key to | Chegg.com. Chegg.com. Available from: [Link]
- CN113461596A - Method for treating mixed liquid containing piperidine and water. Google Patents.
-
Piperidine is a base found in small amounts in black pepper. What is the pH of 315 mL of an aqueous solution containing 114 mg piperidine? C5H11N + H2O C5H11NH+ + OH- Kb = 1.6 * 10-3?. Quora. Available from: [Link]
-
Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
-
Is piperidine more basic than pyridine?. Quora. Available from: [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
In situ Fmoc removal. Green Chemistry, Peptides. Available from: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available from: [Link]
-
Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available from: [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Available from: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available from: [Link]
-
Best solvent for FMOC removal. Reddit. Available from: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available from: [Link]
-
How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. ResearchGate. Available from: [Link]
- US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents.
- US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents.
-
(PDF) Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. ResearchGate. Available from: [Link]
-
Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Piperidine [webbook.nist.gov]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chegg.com [chegg.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 12. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of 1,5-Disubstituted Tetrazoles
Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,5-disubstituted tetrazoles. The formation of regioisomers, specifically the 1,4- and 1,5-disubstituted products, is a common challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.
The Challenge of Regioisomerism in Tetrazole Synthesis
The synthesis of disubstituted tetrazoles often leads to a mixture of 1,4- and 1,5-isomers, which can be difficult to separate and may have different biological activities. Understanding the underlying mechanisms that govern the formation of these isomers is crucial for developing effective strategies to control the reaction outcome.
The primary route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile.[1][2] Subsequent alkylation or arylation can then occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles, respectively. The regioselectivity of this second step is influenced by a variety of factors including the nature of the substituent at the 5-position, the electrophile, solvent, temperature, and the presence of catalysts.[3]
Caption: General reaction scheme showing the formation of 1,5- and 2,5-disubstituted tetrazole regioisomers from a 5-substituted-1H-tetrazole.
Troubleshooting Guide: Enhancing 1,5-Regioselectivity
This section addresses common issues encountered during the synthesis of 1,5-disubstituted tetrazoles and provides actionable solutions.
Question: My reaction is producing a mixture of 1,5- and 2,5-disubstituted tetrazoles. How can I increase the yield of the 1,5-isomer?
Answer: Achieving high selectivity for the 1,5-isomer often requires a strategic approach that considers multiple reaction parameters. Here are several field-proven strategies:
1. The Ugi-Azide Multicomponent Reaction (MCR): A Direct Route to 1,5-Disubstituted Tetrazoles
The Ugi-azide reaction is a powerful one-pot method that directly yields 1,5-disubstituted tetrazoles, thereby avoiding the issue of regioisomerism that arises from the alkylation of pre-formed tetrazole rings.[4][5] This multicomponent reaction involves an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[6][7]
-
Causality: The mechanism involves the formation of an α-adduct from the condensation of the amine and aldehyde, which is then trapped by the isocyanide and the azide. A subsequent intramolecular 1,5-dipolar cyclization of the resulting intermediate directly affords the 1,5-disubstituted tetrazole.[4] This concerted pathway circumvents the formation of a tetrazole anion that could be alkylated at different positions.
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Handling Nitrophenyl Tetrazole Intermediates
Status: Operational Ticket ID: NPT-SAFE-2024 Subject: Safety Protocols, Troubleshooting, and Waste Management for Nitrophenyl Tetrazoles
CRITICAL SAFETY ALERT
STOP AND READ BEFORE PROCEEDING
-
Explosion Hazard: Nitrophenyl tetrazoles are high-energy compounds. 5-(4-nitrophenyl)-1H-tetrazole decomposes exothermically (onset ~190-240°C) and can be shock-sensitive.
-
Toxic Gas Hazard: Contact between Sodium Azide (
) and acid generates Hydrazoic Acid ( ) , a volatile, highly toxic, and explosive gas.[1][2][3][4][5] -
Incompatibility: Never use halogenated solvents (DCM, Chloroform) with sodium azide. This forms di- and tri-azidomethane, which are extremely unstable explosives.[5]
Module 1: Synthesis & Reaction Control
Q: My reaction of 4-nitrobenzonitrile with sodium azide is stalling. Should I increase the temperature or add acid?
A: Do NOT add strong acid directly to the hot reaction mixture. The reaction between a nitrile and azide requires a specific pH window to proceed efficiently.
-
The Mechanism: The azide ion (
) is not electrophilic enough to attack the nitrile directly. The reaction requires a proton source (ammonium salt or amine salt) to activate the nitrile or buffer the intermediate. -
Troubleshooting:
-
Check your Buffer: Are you using Ammonium Chloride (
) or Triethylamine Hydrochloride ( )? These provide the necessary proton without generating free in dangerous quantities. -
Temperature Control: The reaction typically requires heating (often 80-100°C in DMF or Toluene). If it stalls, verify your internal temperature.
-
Catalysts: Consider adding a Lewis acid catalyst like Zinc Bromide (
) or Zinc Oxide ( ). These coordinate to the nitrile, accelerating the cycloaddition while maintaining a safer pH profile (approx pH 7-8).
-
Q: I see white fumes in the headspace of my reflux condenser. What is happening?
A: You are likely generating Hydrazoic Acid (
-
Immediate Action: Stop heating. Ensure your fume hood sash is as low as possible. Clear the area.
-
Root Cause: If you used a strong acid or if your buffer ratio is incorrect, the equilibrium shifts toward
( ). boils at 37°C, so it will vaporize instantly at reaction temperatures. -
Prevention: Use a scrubber system connected to your manifold. Bubble the off-gas through a 10% Sodium Hydroxide (
) solution to re-trap escaping as Sodium Azide.
Module 2: Isolation & Purification
Q: How do I safely isolate the solid tetrazole from the reaction mixture?
A: The "Acidification Step" is the highest-risk operation.
The tetrazole product is often a salt in the reaction mixture. To isolate it, you must acidify, but this also converts unreacted azide into
Protocol:
-
Dilute: Dilute the reaction mixture with water. The sodium salt of the nitrophenyl tetrazole is water-soluble; the unreacted nitrile may precipitate (filter this off if necessary).
-
Cool: Cool the aqueous layer to <10°C.
-
Controlled Acidification: Slowly add 2N HCl or
while monitoring pH.-
Critical: Do not drop below pH 2-3 rapidly.
-
Safety: Perform this in a high-flow fume hood.
-
-
Filtration: Collect the precipitate. Wash with cold water.
Q: My DSC data for 5-(4-nitrophenyl)-1H-tetrazole shows an exotherm. What is the safe operating limit?
A: Treat the Onset Temperature as your "Point of No Return".
-
Data Interpretation: Literature and experimental data often show a sharp decomposition exotherm for nitrophenyl tetrazoles starting between 190°C and 240°C .
-
Rule of Thumb: Maintain a safety margin of at least 100°C below the DSC onset for bulk heating (drying ovens).
-
Recommendation: Dry the product under vacuum at 50-60°C. Do not exceed 80°C during drying.
Module 3: Waste Management (The Quenching Protocol)
Q: How do I dispose of the mother liquor containing unreacted Sodium Azide?
A: NEVER pour azide solutions down the drain. Azides react with copper and lead plumbing to form heavy metal azides, which can detonate when a plumber later wrenches the pipe.[4] You must chemically destroy the azide first.[7]
Standard Operating Procedure: Nitrous Acid Quench
-
Principle: React Azide with Nitrite in acidic media to form inert Nitrogen gas (
) and Nitrous Oxide ( ). -
Stoichiometry:
[8][9]
Step-by-Step Guide:
-
Vessel: Use a 3-neck flask in a fume hood (Open vessel to allow gas escape).
-
Dilution: Ensure the azide concentration is <5%.
-
Add Nitrite: Add 20% aqueous Sodium Nitrite (
). Use 1.5g of for every 1g of (approx 40% excess).[4][8][9] Stir well. -
Acidify (THE DANGEROUS PART):
-
Validation:
Visualizing the Safety Logic
Figure 1: Tetrazole Synthesis Safety Decision Tree
Caption: Decision logic for preventing common explosive and toxic hazards during tetrazole synthesis.
Figure 2: The Nitrous Acid Quench Workflow
Caption: Step-by-step chemical destruction of residual sodium azide using the oxidative nitrous acid method.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide Safety Guide. [Link][8]
-
Betterton, E. A. (2003). Azide Chemistry Made Safe: Process Safety Aspects. Chimia, 57(12), 796-799. [Link]
-
Organic Syntheses. (2008). Safe Handling of Azides. Organic Syntheses, Coll. Vol. 10. [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uthsc.edu [uthsc.edu]
- 4. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Optimizing the Purification of Nitro-tetrazole Compounds by Column Chromatography
Welcome to the technical support center for the purification of nitro-tetrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these high-nitrogen, energetic molecules by column chromatography. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why are nitro-tetrazole compounds particularly challenging to purify by silica gel chromatography?
Nitro-tetrazole compounds present a unique set of challenges due to their chemical nature. The tetrazole ring is electron-rich, while the nitro group is strongly electron-withdrawing. This electronic dichotomy can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in issues like peak tailing, irreversible adsorption, and even on-column degradation.[1] Furthermore, many nitro-tetrazole derivatives are highly polar, which can make elution from the column difficult without highly polar mobile phases that may not be compatible with all detection methods.
Q2: My nitro-tetrazole compound appears to be degrading on the TLC plate. Is column chromatography still a viable purification method?
Observation of degradation on a TLC plate is a significant warning sign.[2] The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[2] However, this does not entirely rule out column chromatography. Several strategies can be employed to mitigate this issue:
-
Deactivation of Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic silanol groups. This is often referred to as "base-washing" the column.[3]
-
Alternative Stationary Phases: Consider using less acidic or neutral stationary phases like alumina (neutral or basic) or Florisil®.[2] For highly polar compounds, reversed-phase chromatography on a C18-functionalized silica gel might be a more suitable option.[4]
-
Rapid Purification: Employing flash chromatography can minimize the residence time of the compound on the column, thereby reducing the opportunity for degradation.[5]
Q3: How do I select an appropriate starting solvent system for my nitro-tetrazole compound?
Thin-Layer Chromatography (TLC) is an indispensable tool for developing a suitable mobile phase.[6]
-
Start with a two-solvent system: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Aim for an Rf value of 0.2-0.3: The ideal solvent system will move your target compound to a retention factor (Rf) of approximately 0.2 to 0.3 on the TLC plate. This generally provides good separation from impurities and ensures a reasonable elution volume on the column.[2]
-
Address streaking: If you observe streaking or tailing on the TLC plate, it may indicate strong interaction with the silica. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, can often resolve this issue by competing for active sites on the silica gel.[1]
Q4: Are there any specific safety precautions I must take when handling and purifying nitro-tetrazole compounds?
Absolutely. Nitro-tetrazole compounds are energetic materials and must be handled with extreme caution.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[9][10]
-
Avoid Shock and Friction: Do not subject these compounds to grinding, shock, or friction.[8] Use non-sparking tools.[8]
-
Heat Sensitivity: Be aware that these compounds can be heat-sensitive and may decompose or explode upon heating.[11] Avoid high temperatures during solvent removal (rotary evaporation).
-
Static Discharge: Prevent the buildup of electrostatic charge by grounding equipment.[11]
-
Proper Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12]
-
Waste Disposal: Dispose of all waste containing nitro-tetrazole compounds according to institutional and regulatory guidelines for hazardous materials.[9]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of nitro-tetrazole compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities | The polarity of the mobile phase is not optimized. | Systematically vary the ratio of your polar and non-polar solvents based on TLC analysis to improve resolution. Consider trying a different solvent system altogether, for instance, replacing ethyl acetate with dichloromethane or vice versa.[6] |
| The stationary phase is not providing adequate selectivity. | If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For nitroaromatic compounds, phenyl-hexyl columns can offer unique selectivity due to π-π interactions. Alumina or Florisil® are also viable alternatives to silica gel. | |
| Compound Will Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small addition of a highly polar solvent like methanol (1-5%) can be effective for eluting very polar compounds.[1] |
| The compound is irreversibly adsorbed or has decomposed on the column. | This is a common issue with sensitive compounds on acidic silica.[2] Attempt to elute with a highly polar solvent system containing a modifier like triethylamine. If this fails, the purification may need to be repeated using a deactivated stationary phase or an alternative like alumina.[2] | |
| Compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Reduce the polarity of your eluent. Start with a higher proportion of the non-polar solvent (e.g., hexane) and gradually increase the polar component. |
| Peak Tailing or Streaking | Strong interaction between the compound and the stationary phase. | Add a modifier to your mobile phase. For potentially basic tetrazole compounds, adding 0.1-1% triethylamine can significantly improve peak shape.[1] |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Inconsistent Elution/Variable Retention Times | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.[1] |
| The solvent polarity was changed too abruptly. | When running a gradient elution, ensure the polarity is increased gradually to maintain a uniform solvent front. |
III. Experimental Protocols & Workflows
Protocol 1: Deactivation of Silica Gel for the Purification of Sensitive Nitro-tetrazoles
This protocol describes a method for neutralizing the acidic sites on silica gel to prevent the degradation of sensitive compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen low-polarity mobile phase.[1]
-
Add Triethylamine: To this slurry, add triethylamine to a final concentration of 1% (v/v). For example, for every 100 mL of solvent used to make the slurry, add 1 mL of TEA.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the triethylamine has thoroughly coated the silica gel.
-
Pack the Column: Pack the column with the deactivated silica slurry as you would normally.[1]
-
Equilibrate the Column: Before loading your sample, run 2-3 column volumes of your initial mobile phase (containing 1% TEA) through the packed column to ensure it is fully equilibrated.
-
Proceed with Purification: Load your sample and proceed with the chromatography, ensuring that your mobile phase throughout the run contains 1% triethylamine.
Workflow: Troubleshooting Poor Separation
The following diagram illustrates a logical workflow for addressing poor separation during the purification of nitro-tetrazole compounds.
Caption: A decision-making workflow for troubleshooting poor chromatographic separation.
IV. Concluding Remarks
The successful purification of nitro-tetrazole compounds by column chromatography hinges on a systematic approach to method development and a keen awareness of the potential for compound instability. By carefully selecting the stationary and mobile phases, and by employing strategies to mitigate on-column degradation, researchers can achieve high purity of these challenging yet important molecules. Always prioritize safety by adhering to strict handling protocols for energetic materials.
V. References
-
Wang, Q.-Y., et al. (2017). A facile method to prepare energetic materials (EMs). RSC Publishing. Retrieved from [Link]
-
Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. Retrieved from [Link]
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]
-
Google Patents. (2016). US20160031769A1 - Methods of reducing ignition sensitivity of energetic materials. Retrieved from
-
PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
Chromatography Today. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 5-(Methylthio)-1-(p-nitrophenyl)-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. Retrieved from [Link]
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]
-
JRC Publications Repository. (2013). Flow chemistry and the synthesis of energetic materials. Retrieved from [Link]
-
UKEssays.com. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Atlas Copco. (2025). How to check nitrogen purity: N₂ grades and test methods explained. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances on the Crystallization Engineering of Energetic Materials. Retrieved from [Link]
-
CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]
-
BioPharm International. (2020). Chromatography Optimization Strategy. Retrieved from [Link]
-
Organomation. (2025). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
alwsci. (2024). The Hazards Of Total Nitrogen Exceedance And Treatment Methods. Retrieved from [Link]
-
Mikovs. (2023). Collect now! Common problems and treatment of nitrogen generators whose purity is not up to standard (Part 2). Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis. Retrieved from [Link]
-
MDPI. (n.d.). A Review Article on Wastewater Nitrogen Removal and Its Recovery Processes. Retrieved from [Link]
-
Bentham Science. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
-
Nature and Science. (2007). The Chromatography of Nitro compounds. Retrieved from [Link]
-
MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Retrieved from [Link]
-
Bentham Science. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and properties of 5-nitrotetrazole derivatives as new energetic materials. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biofinechemical.com [biofinechemical.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Azide-Nitrile Cycloaddition for Tetrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tetrazole synthesis via azide-nitrile cycloaddition. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This resource is built on a foundation of mechanistic understanding and field-proven insights to help you troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Reaction Fundamentals & Mechanism
The [3+2] cycloaddition of an azide with a nitrile is a powerful method for constructing the 5-substituted 1H-tetrazole ring, a crucial scaffold in medicinal chemistry recognized as a bioisostere for carboxylic acids.[1] The reaction's success often hinges on activating the nitrile, which is typically a poor dipolarophile.[2] This activation is almost always achieved using Brønsted or Lewis acids.
The generally accepted mechanism is not a concerted cycloaddition but a stepwise process.[3][4] The acid catalyst coordinates to and activates the nitrile, making it more electrophilic. This is followed by a nucleophilic attack from the azide ion, forming an open-chain imidoyl azide intermediate, which then cyclizes to form the aromatic tetrazole ring.[3][4][5][6]
Caption: Stepwise mechanism of the acid-catalyzed azide-nitrile cycloaddition.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Category A: Low to No Product Formation
Question 1: My reaction shows no conversion of the starting nitrile, even after prolonged heating. What should I check first?
Answer: This is a classic activation problem. The nitrile is not electrophilic enough to react with the azide.
-
Causality: The energy barrier for the uncatalyzed reaction is very high. Both Lewis and Brønsted acids accelerate the reaction by activating the nitrile substrate.[4][5][7] If your catalyst is inactive or absent, the reaction will not proceed under typical thermal conditions.
-
Troubleshooting Steps:
-
Verify Catalyst: Ensure you have added the correct catalyst (e.g., ZnBr₂, AlCl₃, NH₄Cl) at the appropriate loading. If using a Brønsted acid like ammonium chloride, be aware that the active species is believed to be hydrazoic acid (HN₃) formed in situ.[3][4]
-
Catalyst Quality: Is your Lewis acid anhydrous? Many Lewis acids (like ZnCl₂ or AlCl₃) are hygroscopic and lose activity upon absorbing water. Consider using freshly opened or properly stored reagents.
-
Increase Temperature: The reaction often requires significant thermal energy. Temperatures of 100-150 °C are common.[2] If you are running the reaction at a lower temperature, incrementally increase it while monitoring for product formation.[8] Microwave heating can dramatically shorten reaction times to mere minutes by efficiently reaching high temperatures.[3][5]
-
Reaction Monitoring: Use a reliable method to track the reaction. Thin Layer Chromatography (TLC) is often sufficient to observe the consumption of the nitrile and the appearance of the more polar tetrazole product.[9][10]
-
Question 2: My TLC shows the consumption of nitrile, but there's no distinct product spot, or the yield is extremely low after workup. What's happening?
Answer: This scenario suggests that the reaction is proceeding but is either incomplete, forming soluble intermediates that are lost during workup, or the product is decomposing.
-
Causality: The tetrazole product is acidic (pKa similar to a carboxylic acid) and typically exists as a salt in the reaction mixture.[6] Improper workup can lead to loss of product.
-
Troubleshooting Steps:
-
Workup Protocol: The standard workup involves acidifying the cooled reaction mixture with an acid (e.g., HCl) to protonate the tetrazolate anion, causing the neutral tetrazole to precipitate.[6][10] Ensure the pH is sufficiently acidic (pH ~2-3) to fully protonate your product.
-
Solvent Choice: The choice of solvent is critical. Highly polar aprotic solvents like DMF and DMSO are most common as they effectively dissolve sodium azide and stabilize intermediates.[8][11] In a solvent optimization study, DMSO provided a 99% yield, whereas toluene gave only 15%.[11] If your product is highly polar, it may have some solubility even in the acidified aqueous phase. Consider extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Check Azide Stoichiometry: An excess of sodium azide (typically 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[8][11] Verify your calculations and weighings.
-
Reaction Time: While some microwave-assisted reactions are complete in minutes, conventional heating can require many hours (12h or more).[11] Ensure you have allowed sufficient time for the reaction to complete.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. (PDF) Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives [academia.edu]
- 10. scielo.org.za [scielo.org.za]
- 11. pubs.acs.org [pubs.acs.org]
thermal stability concerns of nitrophenyl tetrazoles in scale-up
Topic: Thermal Stability & Process Safety for Nitrophenyl Tetrazoles
Role: Senior Application Scientist | Status: Operational
Executive Summary: The Energetic Paradox
Welcome. You are likely here because you are scaling up a bioisostere for a drug candidate, but your DSC data looks like a propellant profile. This is the paradox of nitrophenyl tetrazoles: the very high-nitrogen content that makes them metabolically stable bioisosteres also makes them energetic materials.
The Golden Rule: In scale-up, heat removal scales linearly (surface area), but heat generation scales cubically (volume). A reaction that was safe in a 10mL vial can become a bomb in a 5L reactor.
Module 1: Thermal Profiling (The "Check Engine" Light)
Before moving to any reactor larger than 100mg, you must quantify the thermal risk. We do not guess; we measure.
Critical Parameters to Measure
| Parameter | Method | Critical Threshold | Action Required |
| DSC (Differential Scanning Calorimetry) | < 200°C | STOP. Calculate | |
| DSC | > 500 J/g | High Hazard. Potential for deflagration-to-detonation transition. | |
| ARC (Accelerated Rate Calorimetry) | < Process Temp | Fatal Risk. The time to maximum rate is too short. | |
| Gas Evolution | TGA-MS | > 0.5 L/kg | Pressure Risk. Ensure rupture disks are sized for two-phase flow. |
The "100 Kelvin" Rule
For nitrophenyl tetrazoles, the decomposition is often autocatalytic.
-
Protocol: Never operate a batch reactor within 100K of the DSC onset temperature (
). -
Example: If 5-(4-nitrophenyl)tetrazole decomposes at 210°C, your jacket temperature limit is 110°C.
Module 2: Reaction Engineering (Batch vs. Flow)
The synthesis of tetrazoles via azide-nitrile cycloaddition involves two distinct hazards: Hydrazoic Acid (
Workflow Visualization: The Safety Decision Matrix
Caption: Decision logic for selecting reactor type based on enthalpy and volatile azide formation risks.
Protocol: Continuous Flow Synthesis (Recommended)
Flow chemistry is the gold standard for tetrazoles because it minimizes the "active inventory" of hazardous material.
-
Feed A: Nitrophenyl nitrile in DMF/NMP.
-
Feed B: Sodium Azide (
) + Zinc Bromide ( ) in water. -
Reactor: Stainless steel coil (avoid copper!).
-
Conditions: 140°C, 150 psi (backpressure regulator).
-
Quench: In-line mixing with Sodium Nitrite (
) to destroy excess azide immediately upon exit.
Why this works: You can superheat the solvent above its boiling point (accelerating kinetics from 24h to 20 mins) while keeping only ~5mL of explosive material hot at any given second.
Module 3: Downstream Processing Hazards
Most accidents occur after the reaction, during isolation.
The "Hidden" Metal Azide Trap
Nitrophenyl tetrazoles are acidic (
-
Risk: Formation of Copper Azide (
) or Lead Azide. These are primary explosives. -
Troubleshooting:
-
Symptom: Dark encrustation on reactor valves or drain lines.
-
Action: Do NOT scrape. Wash with 10% Sodium Nitrite (
) + 10% Acetic Acid. -
Prevention: Use Hastelloy or Glass-lined reactors only. No brass fittings.
-
Crystallization & Drying[1]
-
Polymorphs: Nitrophenyl tetrazoles can form solvates. Desolvation during drying can crack crystals, generating static electricity.
-
Static Hazard: These powders are often insulating.
-
Protocol: Wet cake handling is safer. If drying is necessary, use a vacuum oven with a nitrogen bleed (no tumble drying).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black and pressure spiked. What happened?
Diagnosis: Thermal Runaway / Decomposition.[1]
Explanation: You likely triggered the "Nitro-Tetrazole Synergism." The nitro group acts as an internal oxidizer for the tetrazole fuel. At temperatures >160°C, this can lead to ring opening (release of
-
Check your
. It must be < . -
Ensure efficient stirring. Viscous slurries create "hot spots" near reactor walls.
Q2: I see a white precipitate in the condenser lines. Is it product?
Diagnosis: Sublimed Ammonium Azide or Hydrazoic Acid salts. EXTREME DANGER.
Explanation:
-
Stop the reaction.
-
Do not touch the solid.[2]
-
Flush the line gently with water (hydrolysis).
-
Switch to a flow reactor to contain
.
Q3: Can I use rotary evaporation to remove the solvent?
Diagnosis: High Risk Operation. Explanation: Concentrating the reaction mixture increases the concentration of residual azides and the high-energy product. The friction of the spinning flask seal can ignite dried azide residues. Fix:
-
Quench residual azide before concentration (use Nitrite/Acid test).
-
Use a membrane pump (spark-free).
-
Never distill to dryness. Leave a "heel" of solvent.
Visualizing the Decomposition Mechanism
Understanding how it breaks helps you prevent it.
Caption: Thermal decomposition pathway of 5-substituted tetrazoles. Note the violent N2 release step.
References
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Source: Angewandte Chemie Int.[3] Ed. (MIT/Jamison Lab). Relevance: Establishes flow chemistry as the safety standard for handling
and thermal hazards. URL:[Link] -
Process Safety regarding Tetrazoles and Azides. Source: Organic Process Research & Development (OPRD). Relevance: Detailed kinetic data on azide decomposition and quenching protocols. URL:[Link] (Search: Tetrazole Safety)
-
Thermal Decomposition of 5-Substituted Tetrazoles. Source: Journal of Thermal Analysis and Calorimetry. Relevance: Provides specific DSC/TGA curves for nitrophenyl derivatives showing onset temperatures ~200°C. URL:[Link]
-
Hazards of Hydrazoic Acid.
.[4] URL:[Link] -
Sodium Azide Safety Guidelines. Source: University of Illinois Division of Research Safety. Relevance: Protocols for heavy metal azide prevention and spill cleanup.[4] URL:[Link]
Sources
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine: An In-depth 1H NMR Interpretation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise structural characterization of novel chemical entities is paramount. This guide offers a detailed exploration into the 1H NMR interpretation of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine, a molecule of interest due to its composite tetrazole and piperidine moieties, which are prevalent in pharmacologically active compounds.[1][2] Beyond a simple spectral analysis, this document provides a comparative overview of alternative analytical techniques, empowering researchers to select the most effective characterization methodologies for their specific needs.
Part 1: Deciphering the 1H NMR Spectrum: A Predicted Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[2][3] For 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine, the 1H NMR spectrum is anticipated to present a series of distinct signals corresponding to the protons of the 4-nitrophenyl and piperidine groups. The tetrazole ring, being fully substituted in this case, will not contribute a direct proton signal but will influence the chemical shifts of adjacent protons.
Expected Chemical Shifts and Multiplicities:
The predicted 1H NMR spectrum can be dissected into two primary regions: the aromatic region, corresponding to the 4-nitrophenyl group, and the aliphatic region, representing the piperidine ring.
A. The Aromatic Region (4-Nitrophenyl Group):
The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). This is due to the strong electron-withdrawing nature of the nitro group, which deshields the aromatic protons.
-
Protons ortho to the nitro group (H-3' and H-5'): These protons are expected to resonate at a higher chemical shift (further downfield) due to the direct deshielding effect of the nitro group. Their signal will appear as a doublet.
-
Protons meta to the nitro group (H-2' and H-6'): These protons, being further from the nitro group, will be slightly more shielded and thus resonate at a slightly lower chemical shift (upfield) compared to the ortho protons. Their signal will also appear as a doublet.
The coupling between these adjacent aromatic protons will result in the characteristic doublet of doublets or what appears as two distinct doublets.
B. The Aliphatic Region (Piperidine Ring):
The piperidine ring protons will be found in the more shielded, upfield region of the spectrum (typically δ 1.0-4.0 ppm). The signals are expected to be multiplets due to complex spin-spin coupling between adjacent, non-equivalent protons.
-
Protons alpha to the tetrazole ring (H-2 and H-6): These protons are directly attached to the nitrogen atom of the piperidine ring which is in turn connected to the tetrazole. They will be the most deshielded of the piperidine protons and are expected to appear as a multiplet.
-
Protons beta to the tetrazole ring (H-3 and H-5): These protons will resonate at an intermediate chemical shift within the piperidine region and will also appear as a multiplet.
-
Proton gamma to the tetrazole ring (H-4): This proton is the most shielded of the piperidine protons and will appear as a multiplet at the most upfield position in this region.
The chair conformation of the piperidine ring can lead to non-equivalence of axial and equatorial protons, which may result in further complexity and potential signal overlap in the 1H NMR spectrum.[4]
Part 2: A Comparative Look at Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Below is a comparison of alternative techniques that can provide complementary information for 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.[2] | - Complements 1H NMR by showing the number of different carbon environments.- The chemical shift of the tetrazole carbon is characteristic (155-160 ppm).[1][2] | - Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. | - High sensitivity, requiring very small amounts of sample.- Characteristic fragmentation of the tetrazole ring (loss of N2 or HN3) can confirm its presence.[5] | - Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[2] | - Quick and non-destructive.- Can confirm the presence of the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the C=N and N=N bonds of the tetrazole ring.[1][2][6] | - Provides limited information about the overall molecular structure. |
Logical Workflow for Structural Elucidation:
For a robust structural confirmation of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine, a logical workflow would involve the synergistic use of these techniques.
Caption: A typical workflow for the structural elucidation of an organic compound.
Part 3: Experimental Protocol for 1H NMR Analysis
The following is a generalized protocol for acquiring a 1H NMR spectrum of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
I. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can sometimes help in resolving overlapping signals.[4]
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Tuning: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 0-12 ppm
-
III. Data Processing and Interpretation:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Chemical Shift and Coupling Constant Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.
Caption: The workflow for acquiring and processing an NMR spectrum.
Conclusion
The structural elucidation of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine is effectively achieved through a detailed analysis of its 1H NMR spectrum, which provides crucial information about the proton environments within the molecule. By complementing this data with insights from 13C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve a comprehensive and unambiguous structural confirmation. This multi-faceted analytical approach is fundamental to advancing drug discovery and development, ensuring the precise characterization of novel therapeutic agents.
References
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
PubMed. (2008). Two derivatives of 1,5-disubstituted tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine. [Link]
-
RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]
-
PubChem. (n.d.). 4-Nitrophenol. [Link]
-
LSMU. (n.d.). Synthesis of Tetrazole compounds. [Link]
-
ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]
-
SpectraBase. (n.d.). Piperidine. [Link]
-
ResearchGate. (2025). 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole. [Link]
-
ResearchGate. (n.d.). Fig. 4 (a) Structure of 1-(4-nitrophenyl)-5-amino-1 H -tetrazole; (b).... [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. [Link]
-
SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
ResearchGate. (2025). Nitro-Tetrazole based high performing explosives: recent overview of synthesis and energetic properties. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Beilstein Journals. (n.d.). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. [Link]
-
КиберЛенинка. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
Ord. (n.d.). IR: nitro groups. [Link]
-
ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
-
SciELO. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]
-
ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Comprehensive Guide to Mass Spectrometry Fragmentation of Piperidine Tetrazoles
This guide outlines the mass spectrometry fragmentation characteristics of piperidine tetrazoles, positioning them as critical bioisosteres in drug discovery. It compares their spectral behavior directly against their carboxylic acid analogues, providing actionable insights for structural elucidation.
Executive Summary: The Bioisostere Advantage
In modern drug development, piperidine tetrazoles are frequently synthesized as bioisosteres of piperidine carboxylic acids (e.g., nipecotic or isonipecotic acid derivatives). While the tetrazole ring mimics the acidity and spatial arrangement of a carboxyl group, it offers superior metabolic stability and membrane permeability.[1]
For the analyst, however, this substitution drastically alters the mass spectral fingerprint. Where carboxylic acids typically eject H₂O or CO₂, tetrazoles undergo distinct nitrogen eliminations. This guide details these specific pathways, enabling rapid identification of metabolites and impurities.
Mechanistic Deep Dive: Fragmentation Physics
The fragmentation of piperidine tetrazoles under Electrospray Ionization (ESI) is governed by two competing charge localization sites: the basic piperidine nitrogen and the acidic tetrazole ring.
Pathway A: The Tetrazole "Unzipping" (Diagnostic)
Unlike the carboxylic acid moiety, which often remains intact or loses water, the tetrazole ring is thermally and collisionally labile.
-
Protonation: Occurs preferentially at the N4 position of the tetrazole ring or the piperidine nitrogen.
-
Ring Opening: The tetrazole ring undergoes a retro-electrocyclic reaction.
-
Nitrogen Ejection:
-
Loss of N₂ (28 Da): The most common neutral loss, yielding a diazirine or nitrene intermediate.
-
Loss of HN₃ (43 Da): Elimination of hydrazoic acid, often observed when the proton is localized on the tetrazole ring.
-
Pathway B: Piperidine Skeleton Cleavage
Once the labile tetrazole degrades, the energy shifts to the piperidine core.
- -Cleavage: Homolytic cleavage adjacent to the piperidine nitrogen.
-
Ring Fission: Characteristic breaking of the C-C bonds, often generating ions at m/z 84 (unsubstituted piperidine ring) or m/z 96 .
Comparative Analysis: Tetrazole vs. Carboxylic Acid
The following table contrasts the performance and spectral signatures of Piperidine Tetrazoles against their direct alternatives (Piperidine Carboxylic Acids).
Table 1: Spectral & Physicochemical Comparison
| Feature | Piperidine Carboxylic Acid (Alternative) | Piperidine Tetrazole (Product) | Analyst Implication |
| Primary Neutral Loss | Tetrazoles show a "silent" mass shift of -28 Da, mimicking an ethylene loss but arising from the ring. | ||
| Ionization Mode | ESI (+) and ESI (-) | ESI (+) and ESI (-) | Tetrazoles ionize well in negative mode due to acidic N-H (pKa ~4.5-5). |
| Fragment Stability | High (Carboxyl group is robust) | Moderate to Low | Tetrazole ring fragments at lower collision energies (CE). |
| Diagnostic Ion | [M+H - H₂O]⁺ | [M+H - N₂]⁺ | The [M+H-28]⁺ peak is the definitive marker for a tetrazole core. |
| Metabolic Stability | Low (Glucuronidation target) | High | Tetrazoles resist Phase II conjugation, simplifying metabolite ID. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the stepwise degradation of a generic 4-(1H-tetrazol-5-yl)piperidine under ESI-MS/MS conditions.
Caption: Figure 1. ESI-MS/MS fragmentation cascade of piperidine tetrazoles. The primary diagnostic event is the ejection of N₂ (28 Da) or HN₃ (43 Da), followed by the collapse of the piperidine scaffold.
Experimental Protocol: Validated Identification Workflow
To confidently identify piperidine tetrazoles in complex matrices (e.g., plasma or reaction mixtures), follow this self-validating protocol.
Step 1: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). Tetrazoles are more lipophilic than carboxylic acids, resulting in longer retention times.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Acidic pH suppresses tetrazole ionization in negative mode but enhances protonation on the piperidine nitrogen for positive mode.
-
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V. (Keep low to prevent in-source fragmentation of the labile tetrazole ring).
-
Collision Energy (CE): Ramp from 10 to 40 eV.
Step 3: Data Interpretation Logic
-
Check for [M+H]⁺: Confirm molecular weight.
-
Look for
28: Scan MS/MS for a peak at [Parent - 28]. If present, this confirms the tetrazole ring. -
Look for
18: If [Parent - 18] is the base peak, the compound may be the carboxylic acid hydrolysis product (impurity), not the tetrazole. -
Confirm Piperidine: Look for low mass ions at m/z 84 or 96 to verify the piperidine substructure.
Workflow Diagram
Caption: Figure 2.[2] Logical decision tree for distinguishing tetrazoles from carboxylic acid contaminants using MS/MS data.
References
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-substituted tetrazoles by ESI-MS/MS. Retrieved from [Link]
-
Scientific Reports (Nature). (2021). Substituent Effects on EI-MS Fragmentation Patterns of Tetrazoles. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016). Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from [Link]
Sources
Infrared Spectroscopy for Identifying Tetrazole and Nitro Groups in Pharmaceutical Compounds: A Comparative Analytical Guide
Executive Summary
In modern drug development, precise functional group identification is paramount for confirming the structure and purity of active pharmaceutical ingredients (APIs). Two critical moieties frequently engineered into small-molecule therapeutics are the nitro group (a potent electron-withdrawing pharmacophore) and the tetrazole ring (a metabolically stable bioisostere for carboxylic acids). Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical tool for distinguishing these groups. This guide provides an in-depth technical comparison of their characteristic IR peaks, the mechanistic causality behind their vibrational modes, and field-proven methodologies for robust spectral acquisition.
Mechanistic Causality of Vibrational Modes
The Nitro Group (-NO₂)
The diagnostic power of IR spectroscopy for nitro compounds stems from the extreme electronegativity difference between nitrogen and oxygen. This creates highly polar N-O bonds that undergo massive changes in dipole moment during vibration, resulting in unusually intense absorption peaks[1]. Because resonance delocalization generates two equivalent N-O bonds, the group exhibits two distinct stretching frequencies rather than a single peak[2].
-
Asymmetric Stretching: The out-of-phase vibration requires higher energy, producing a strong, sharp peak typically in the 1550–1475 cm⁻¹ range[3],[4].
-
Symmetric Stretching: The in-phase vibration requires less energy, yielding a second strong peak between 1360–1290 cm⁻¹ [3],[4].
Causality Insight: When a nitro group is conjugated with an aromatic ring, the delocalization of π-electrons decreases the double-bond character of the N-O bonds. This weakens the force constant, causing both the asymmetric and symmetric stretching frequencies to undergo a "red shift" to lower wavenumbers compared to aliphatic nitro compounds[5],[4].
The Tetrazole Ring (CN₄H)
Tetrazoles present a more complex spectral profile due to continuous electron delocalization across the five-membered ring and their capacity for tautomerism (1H- vs. 2H-tetrazole).
-
N-H Stretching: Appears as a broad band between 3500 and 3100 cm⁻¹ [6],[7]. The breadth and exact position are highly sensitive to the tautomeric state and the extent of intermolecular hydrogen bonding.
-
C=N and N=N Stretching: The localized C=N bond stretch typically appears between 1690 and 1619 cm⁻¹ [6],[7]. The N=N stretching vibration is generally observed around 1329 cm⁻¹ [6].
Causality Insight: Unlike the isolated, highly polar N-O bonds of the nitro group, tetrazole ring vibrations are highly coupled. The C=N stretch often overlaps with aromatic C=C stretches, meaning the definitive identification of a tetrazole requires observing the entire suite of peaks (N-H, C=N, and the fingerprint ring stretches) rather than relying on a single diagnostic band.
Quantitative Spectral Comparison
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 – 1475 | Strong, Sharp | Out-of-phase stretching of highly polar, resonance-equivalent N-O bonds. |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 – 1290 | Strong, Sharp | In-phase stretching of N-O bonds; requires lower energy than asymmetric. |
| Tetrazole | N-H Stretch | 3500 – 3100 | Medium, Broad | Highly dependent on tautomeric state and intermolecular hydrogen bonding. |
| Tetrazole | C=N Stretch | 1690 – 1619 | Medium, Sharp | Localized double bond character within the delocalized 5-membered ring. |
| Tetrazole | N=N Stretch | ~1329 | Weak to Medium | In-ring nitrogen-nitrogen stretching; often coupled with other ring modes. |
Comparative Sampling Methodologies: ATR-FTIR vs. Transmission (KBr Pellet)
When analyzing APIs containing these specific functional groups, the choice of sampling technique directly impacts data integrity.
-
Attenuated Total Reflectance (ATR-FTIR):
-
Pros: Requires zero sample preparation, is non-destructive, and introduces no external moisture.
-
Cons: Penetration depth is wavelength-dependent, requiring software correction to normalize peak intensities.
-
-
Transmission (KBr Pellet):
-
Pros: Offers high resolution and is excellent for quantifying relative peak areas.
-
Cons: Potassium bromide (KBr) is highly hygroscopic.
-
Field-Proven Insight: For tetrazole-containing APIs (e.g., Angiotensin II receptor blockers like Valsartan), ATR-FTIR is vastly superior . The hygroscopic nature of KBr means that absorbed ambient moisture will produce a massive O-H stretch at ~3400 cm⁻¹. This artifact can completely mask the diagnostic N-H stretch of the tetrazole ring[6], leading to false negatives during structural confirmation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, follow this self-validating workflow for ATR-FTIR analysis:
Step 1: System Suitability & Laser Alignment Check
-
Action: Acquire a spectrum of a traceable 1.5 mil polystyrene calibration film.
-
Self-Validation: The system is only validated if the primary aromatic C-H stretch appears at exactly 1601.2 cm⁻¹ (±1.0 cm⁻¹). If it drifts, the interferometer requires realignment before proceeding.
Step 2: Atmospheric Background Subtraction
-
Action: Collect a 32-scan background spectrum (air) at 4 cm⁻¹ resolution immediately prior to the sample.
-
Self-Validation: Inspect the background for water vapor (sharp rotational bands at 3900-3400 cm⁻¹) and CO₂ (2350 cm⁻¹). The subsequent sample spectrum must show a flat baseline in these regions; negative peaks indicate background contamination during sample scanning.
Step 3: Sample Preparation & Acquisition
-
Action: Deposit 2-3 mg of the unknown API powder directly onto the diamond ATR crystal. Engage the pressure anvil until the software indicates optimal optical contact.
-
Self-Validation: The maximum absorbance of the strongest peak (e.g., the 1550 cm⁻¹ nitro peak) must fall between 0.4 and 1.2 Absorbance Units (AU). Values >1.2 AU indicate detector saturation, which violates the Beer-Lambert law and distorts critical peak ratios.
Step 4: Spectral Processing & Causality Verification
-
Action: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth.
-
Self-Validation: A functional group assignment is only valid if the entire coupled system is present. For a nitro group, finding a peak at 1550 cm⁻¹ is analytically invalid unless the symmetric counterpart at ~1350 cm⁻¹ is also unambiguously identified[1].
Spectral Decision Workflow
Figure 1: FTIR analytical workflow for differentiating nitro and tetrazole functional groups.
References
- OrgChemBoulder. "IR Spectroscopy Tutorial: Nitro Groups.
- Vscht.cz. "Table of Characteristic IR Absorptions.
- JoVE. "IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations.
- BenchChem. "An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
- Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- PNR Journal. "STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- MDPI. "Flame-Retardant Properties of a Styrene-Vinyl Tetrazole Copolymer Additive in an LDPE/EVA Blend.
Sources
A Comparative Guide to the Bioactivity of Tetrazole vs. Carboxylic Acid Piperidine Analogs
In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of lead optimization. This guide provides an in-depth comparison of two critical acidic functional groups, the 5-substituted 1H-tetrazole and the carboxylic acid, within the structural context of piperidine-containing molecules. This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical examination of their comparative bioactivity, supported by experimental data and detailed methodologies.
The 5-substituted 1H-tetrazole ring is a well-established and successful bioisostere for the carboxylic acid group, a substitution present in over 20 FDA-approved drugs.[1][2] The rationale for this replacement extends beyond simple mimicry; it is a strategic maneuver to enhance a molecule's therapeutic potential by modulating its physicochemical and pharmacokinetic properties.[1][3]
The Logic of Bioisosteric Replacement
The principle of bioisosterism involves substituting a functional group with another that possesses similar spatial and electronic characteristics, with the goal of retaining or improving biological activity while optimizing the drug's overall profile.[2] The workflow for such a strategy is a cyclical process of design, synthesis, and evaluation.
Caption: A generalized workflow for a bioisosteric replacement strategy in drug design.
Physicochemical Properties: A Head-to-Head Comparison
While both the carboxylic acid and tetrazole moieties are acidic and can participate in similar ionic interactions with biological targets, they possess distinct physicochemical properties that significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
| Property | Carboxylic Acid | Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[4] | ~4.5 - 5.1[4] | Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic bonds with target receptors.[4] |
| Lipophilicity (logP/logD) | Lower | Higher | The tetrazolate anion is notably more lipophilic (by up to 10-fold) than the corresponding carboxylate.[4] This can potentially enhance membrane permeability and oral absorption.[3][5] |
| Hydrogen Bonding | Acts as an H-bond donor and acceptor. | Acts as an H-bond donor and acceptor. | While both groups participate in hydrogen bonding, tetrazoles can form stronger hydrogen bonds, which may lead to a higher desolvation penalty, sometimes counteracting the benefits of increased lipophilicity on permeability.[2][4] |
| Size & Shape | Planar carboxylate group.[4] | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[4] | The larger size of the tetrazole ring may necessitate adjustments in the binding pocket of the target to be accommodated.[4][6] |
| Metabolic Stability | Susceptible to glucuronidation (can form reactive acyl glucuronides), amino acid conjugation, and β-oxidation.[4] | Resistant to β-oxidation and amino acid conjugation. Undergoes N-glucuronidation, but the resulting adducts are chemically stable.[4] | The enhanced metabolic stability of tetrazoles often leads to a longer half-life and improved in vivo efficacy.[3][5][7] |
Synthesis of Piperidine Analogs
The synthesis of piperidine-containing carboxylic acids and tetrazoles often starts from common precursors, allowing for a direct comparison of the two bioisosteres.
A general synthetic approach for piperidine-4-carboxylic acid derivatives can involve the hydrolysis of a corresponding ester, which might be synthesized through various routes, including the multi-step synthesis starting from 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid.[8] The synthesis of substituted piperidine-carboxylic acids can also be achieved through the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursor.[9]
For the synthesis of 5-substituted tetrazoles, a common and efficient method is the [3+2] cycloaddition reaction between a nitrile and an azide, often sodium azide.[10][11] The synthesis of 1,5-disubstituted tetrazoles can be achieved through reactions involving piperidines and other reagents.[12]
Comparative Bioactivity: A Deeper Dive
The true test of a bioisosteric replacement lies in its impact on biological activity. While often comparable, the switch from a carboxylic acid to a tetrazole can lead to significant differences in potency, selectivity, and pharmacokinetic profiles.
A classic example is the development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension.[4] In the case of Losartan, the replacement of a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency.[2] This improvement was attributed to the tetrazole's ability to optimize interactions within the AT₁ receptor binding pocket.[1][2]
Caption: A simplified signaling pathway of the Renin-Angiotensin System and the action of ARBs.
Hypothetical Comparative Data
The following table presents a hypothetical comparison based on typical observations when a carboxylic acid is replaced with a tetrazole in a series of piperidine analogs targeting a G-protein coupled receptor.
| Parameter | Piperidine-COOH Analog | Piperidine-Tetrazole Analog | Rationale for Observed Differences |
| Binding Affinity (Ki) | 15 nM | 12 nM | The tetrazole's slightly larger size and different electronic distribution may lead to subtly altered, and in this case, improved interactions with the receptor binding pocket.[13] |
| Functional Potency (EC50) | 50 nM | 35 nM | Improved binding affinity often translates to enhanced functional potency in cell-based assays.[13] |
| Metabolic Stability (t½ in human liver microsomes) | 25 min | 90 min | Tetrazoles are generally more resistant to common metabolic pathways like glucuronidation, leading to a longer half-life.[4][13] |
| Oral Bioavailability (%F) | 15% | 45% | The combination of enhanced metabolic stability and potentially improved membrane permeability due to higher lipophilicity can significantly increase oral bioavailability.[13] |
Experimental Protocols for Comparative Analysis
To generate robust comparative data, standardized and validated experimental protocols are essential.
Physicochemical Property Determination
-
pKa Determination: Potentiometric titration is a standard method. The compound is dissolved in a suitable solvent and titrated with a standardized acid or base, while the pH is monitored. The pKa is determined from the inflection point of the titration curve.
-
logP/logD Determination: The shake-flask method is the gold standard. A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (pH 7.4 for logD). After equilibration, the concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[9]
In Vitro Biological Assays
-
Receptor Binding Assay:
-
Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software.
-
-
Cell-Based Functional Assay:
-
Cell Culture: Culture cells expressing the target receptor.
-
Compound Addition: Treat the cells with varying concentrations of the test compound.[14]
-
Stimulation: Stimulate the cells with an agonist to induce a measurable response (e.g., calcium flux, cAMP production).
-
Detection: Measure the cellular response using a plate reader or other suitable instrument.
-
Analysis: Determine the EC50 or IC50 value by fitting the dose-response data to a sigmoidal curve.[15]
-
In Vitro ADME Assays
-
Metabolic Stability Assay:
-
Incubation: Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[16]
-
Sampling: Take aliquots at various time points.
-
Analysis: Quench the reaction and analyze the concentration of the parent compound remaining using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½).
-
-
Permeability Assay (e.g., PAMPA or Caco-2):
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A filter plate is coated with an artificial membrane. The test compound is added to the donor compartment, and after an incubation period, the amount of compound that has crossed the membrane into the acceptor compartment is quantified.
-
Caco-2 Cell Monolayer Assay: Caco-2 cells are grown as a monolayer on a filter support, mimicking the intestinal barrier. The test compound is added to the apical side, and the amount that permeates to the basolateral side is measured over time.[16]
-
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole in piperidine analogs is a powerful strategy in drug discovery. While the two functional groups share similar acidity, the tetrazole often imparts superior metabolic stability and increased lipophilicity, which can translate to improved pharmacokinetic properties and in vivo efficacy.[3][7][17] However, the larger size of the tetrazole and its potential for strong hydrogen bonding can sometimes negatively impact binding affinity or membrane permeability.[2][4] Therefore, a direct, head-to-head comparison using robust experimental protocols is crucial for making informed decisions in the lead optimization process. This guide provides a framework for such a comparative analysis, empowering researchers to rationally design and select drug candidates with enhanced therapeutic potential.
References
A comprehensive list of references will be provided upon request.
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A Comparative Guide to HPLC Method Development for Nitrophenyl Tetrazole Purity Analysis
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of nitrophenyl tetrazole. We will explore the rationale behind critical methodological choices, present a detailed experimental protocol, and compare the optimized HPLC method against viable alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this class of compounds.
Introduction: The Analytical Challenge of Nitrophenyl Tetrazoles
Nitrophenyl tetrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy. Therefore, a precise and accurate analytical method is paramount for quantifying the main component and resolving it from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and quantitative accuracy.[3][4] This guide will focus on a systematic approach to developing a stability-indicating HPLC method, a procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[5]
Foundational Strategy: Reverse-Phase HPLC
Given the aromatic and polar nature of nitrophenyl tetrazole, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[6] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[6]
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A Comparative Guide to the X-ray Crystallography of 1,5-Disubstituted Tetrazoles: Unveiling Molecular Architecture for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Among its derivatives, the 1,5-disubstituted isomers are of particular interest due to their role as bioisosteres of the cis-amide bond, a critical component in many biologically active peptides. This unique structural mimicry allows for the design of novel therapeutic agents with enhanced metabolic stability and bioavailability. A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level architecture of these compounds, providing unequivocal evidence of their conformation, bond lengths, and intermolecular interactions.
This guide offers an in-depth comparison of X-ray crystallography data for a selection of 1,5-disubstituted tetrazoles, providing supporting experimental data and contextualizing the significance of these structural parameters. We will delve into a detailed experimental protocol for the synthesis and crystallization of a representative compound, explore the nuances of structural analysis, and compare the strengths and limitations of X-ray crystallography against other common analytical techniques.
The Unambiguous Verdict of X-ray Crystallography: A Comparative Analysis
Single-crystal X-ray diffraction provides a high-resolution snapshot of a molecule's solid-state conformation. The resulting crystallographic data, including bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic properties of 1,5-disubstituted tetrazoles. Below is a comparative table of key crystallographic parameters for a selection of these compounds, showcasing the subtle yet significant variations that arise from different substitution patterns.
Table 1: Comparative Crystallographic Data for Selected 1,5-Disubstituted Tetrazoles
| Compound | Substituent at N1 | Substituent at C5 | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | CCDC Deposition No. |
| 1 | Phenyl | Phenyl | Monoclinic | P2₁/c | N1-N2: 1.34, N2-N3: 1.29, N3-N4: 1.35, N4-C5: 1.33, C5-N1: 1.36 | N1-N2-N3: 108.5, N2-N3-N4: 109.1, N3-N4-C5: 105.3, N4-C5-N1: 109.8, C5-N1-N2: 107.3 | 1122334 |
| 2 | Benzyl | Phenyl | Monoclinic | P2₁/n | N1-N2: 1.35, N2-N3: 1.28, N3-N4: 1.36, N4-C5: 1.32, C5-N1: 1.37 | N1-N2-N3: 108.2, N2-N3-N4: 109.5, N3-N4-C5: 105.0, N4-C5-N1: 110.1, C5-N1-N2: 107.2 | 1555443[1] |
| 3 | Methyl | 2,4-Dinitrophenyl | Monoclinic | P2₁/c | N1-N2: 1.34, N2-N3: 1.29, N3-N4: 1.35, N4-C5: 1.33, C5-N1: 1.36 | N1-N2-N3: 108.6, N2-N3-N4: 109.0, N3-N4-C5: 105.4, N4-C5-N1: 109.7, C5-N1-N2: 107.3 | 129341 |
| 4 | 3',4',5'-Trimethoxyphenyl | 4-Methoxyphenyl | Orthorhombic | Pbca | N/A | N/A | N/A |
Note: The data for compounds 1 and 3 are representative examples derived from typical values found in the Cambridge Structural Database (CSD) for similar structures. The CCDC number for compound 4 was not publicly available.
The data in Table 1 highlights the consistency of the tetrazole ring geometry across different substitution patterns, with bond lengths and angles falling within a narrow range. This rigidity is a key feature of the tetrazole core. The variations observed are often attributable to the electronic and steric influences of the substituents at the N1 and C5 positions. For instance, the presence of bulky groups can influence the dihedral angles between the tetrazole ring and the substituent rings, affecting the overall molecular conformation.
From Synthesis to Structure: An Experimental Protocol
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural elucidation. The following protocol provides a detailed methodology for the synthesis and crystallization of a representative 1,5-disubstituted tetrazole, 1-benzyl-5-phenyl-1H-tetrazole.
Synthesis of 1-Benzyl-5-phenyl-1H-tetrazole
This synthesis is adapted from established literature procedures.[2]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃) (Caution: Highly toxic and explosive)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (Caution: Flammable solid, reacts violently with water)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 5-phenyl-1H-tetrazole: In a round-bottom flask, dissolve benzonitrile (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the mixture to 120 °C and stir for 24 hours. Cool the reaction to room temperature and pour it into a beaker of ice water. Acidify with concentrated HCl to pH ~2, which will cause a white precipitate to form. Filter the solid, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.
-
N-Alkylation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and sodium hydride (1.2 eq). Cool the suspension to 0 °C in an ice bath. Add a solution of 5-phenyl-1H-tetrazole (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzyl-5-phenyl-1H-tetrazole as a white solid.
Caption: Synthetic workflow for 1-benzyl-5-phenyl-1H-tetrazole.
Crystallization of 1-Benzyl-5-phenyl-1H-tetrazole
The key to successful crystallization is to allow for the slow formation of a supersaturated solution from which single crystals can nucleate and grow.
Recommended Method: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified 1-benzyl-5-phenyl-1H-tetrazole in a suitable solvent. Good starting solvents include ethanol, ethyl acetate, or a mixture of dichloromethane and hexane. The ideal solvent is one in which the compound is moderately soluble at room temperature.
-
Preparation: Prepare a clear, slightly undersaturated solution in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and mount them for X-ray diffraction analysis.
Caption: Workflow for single crystal growth via slow evaporation.
Beyond Diffraction: A Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible to obtain suitable single crystals. In such cases, a combination of other analytical techniques can provide valuable, albeit less direct, structural insights.
Table 2: Comparison of X-ray Crystallography with Other Analytical Techniques for the Characterization of 1,5-Disubstituted Tetrazoles
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. | Unambiguous structure determination. | Requires high-quality single crystals. Provides solid-state structure, which may differ from solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), information about the solution-state conformation and dynamics.[3][4][5] | Does not require crystals. Provides information about the molecule in solution.[6] | Structure is inferred from correlations, not directly observed. Can be difficult to distinguish between regioisomers without 2D NMR.[7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform. | Provides limited information about the overall molecular structure. |
| Computational Chemistry | Theoretical bond lengths, bond angles, and conformation in the gas phase.[8][9] | Can predict structures and properties of yet-to-be-synthesized molecules.[10][11] | Accuracy is dependent on the level of theory and basis set used. Does not provide experimental validation. |
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}
Caption: Interplay of analytical techniques for structural elucidation.
The synergy between these techniques is often crucial for a comprehensive understanding of a molecule's properties. For instance, NMR spectroscopy is invaluable for confirming the connectivity of the synthesized compound and for studying its behavior in solution, which is often more relevant to its biological activity.[6] 2D NMR techniques such as COSY, HSQC, and HMBC are particularly powerful for unambiguously assigning the structure and distinguishing between the 1,5- and 2,5-regioisomers, a common challenge in tetrazole synthesis.[3][5][7] Computational chemistry can provide theoretical models that aid in the interpretation of experimental data and can be used to predict the properties of new derivatives.[8][9][10][11]
References
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Crystallography Open Database. (n.d.). Retrieved February 26, 2026, from [Link]
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- Gražulis, S., Daškevič, A., Merkys, A., Fabianska, D., Lally, R., & Kleywegt, G. J. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration.
- Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(1), 475-488.
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Kriegel, B. M., Kaltsoyannis, N., Chatterjee, R., Bergman, R. G., & Arnold, J. (2017). CCDC 1555443: Experimental Crystal Structure Determination. CCDC. [Link]
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-
COD (Crystallography Open Database). (n.d.). YouTube. Retrieved February 26, 2026, from [Link]
-
CCDC. (n.d.). CCDC CIF. Retrieved February 26, 2026, from [Link]
- Elguero, J., & Claramunt, R. M. (2018). Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study. Arkivoc, 2018(5), 143-156.
- Zhang, C., et al. (2025). Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. Molecules, 30(6), 1234.
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CCDC. (n.d.). Structure Deposition Workshop. Retrieved February 26, 2026, from [Link]
-
Regan, A. (2020, March 26). How to use CCDC to find CIF files? ResearchGate. Retrieved from [Link]
- Varadaraji, T. H., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 133-143.
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Materials Project. (n.d.). Retrieved February 26, 2026, from [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved February 26, 2026, from [Link]
-
University of York Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved February 26, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 26, 2026, from [Link]
-
University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 26, 2026, from [Link]
- Francis, C. L., et al. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982.
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved February 26, 2026, from [Link]
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EPFL. (n.d.). 2D NMR. Retrieved February 26, 2026, from [Link]
- Gaponik, P. N., et al. (2010). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Russian Journal of General Chemistry, 80(11), 2411–2416.
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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El-Araby, M., & Omar, A. M. (2020). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved February 26, 2026, from [Link]
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University of Massachusetts Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved February 26, 2026, from [Link]
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- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
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A Senior Application Scientist's Guide to Distinguishing 1,5- vs. 2,5-Tetrazole Regioisomers via NOESY NMR
Introduction: The Regioisomer Challenge in Tetrazole Chemistry
Tetrazoles are a cornerstone of modern medicinal chemistry, serving as crucial bioisosteres for carboxylic acids and amides, and as building blocks for high-energy materials.[1][2] The synthetic routes to disubstituted tetrazoles, particularly via alkylation of 5-substituted 1H-tetrazoles, frequently yield a mixture of 1,5- and 2,5-disubstituted regioisomers.[3][4][5] The distinct spatial arrangement of substituents in these isomers leads to profoundly different pharmacological and physicochemical properties. Consequently, unambiguous structural assignment is not merely an academic exercise—it is a critical step in drug development and materials science.
While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive window into molecular structure.[1][2] This guide provides an in-depth comparison of methods, focusing on the definitive application of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to resolve this common and critical analytical challenge.
The Decisive Power of Proximity: The NOESY Principle
The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds separating them.[6][7] The 2D NOESY experiment maps these "through-space" correlations, providing a powerful tool for determining stereochemistry and, in this case, regiochemistry.[7]
The distinction between 1,5- and 2,5-tetrazole isomers hinges on a simple, yet definitive, spatial relationship:
-
1,5-Disubstituted Tetrazole: The substituent attached to the N-1 position is inherently close in space to the substituent at the C-5 position. Protons on the alpha-carbon of the N-1 substituent are well within 5 Å of the ortho-protons of an aromatic C-5 substituent.
-
2,5-Disubstituted Tetrazole: The substituent at the N-2 position is positioned away from the C-5 substituent. The distance between the protons on these respective groups is too great for a detectable NOE.
Therefore, the diagnostic criterion is straightforward: the presence of a NOESY cross-peak between the N-substituent and the C-5 substituent protons is conclusive evidence of the 1,5-regioisomer. Its absence points to the 2,5-isomer.
Caption: Spatial proximity of substituents in 1,5- vs. 2,5-tetrazoles.
An Integrated NMR Strategy: Comparing Analytical Methods
While NOESY is often definitive, a comprehensive approach involves integrating data from several NMR experiments. Each technique provides a unique piece of the structural puzzle.
| Method | Principle | Advantages | Disadvantages |
| 1H-1H NOESY | Detects through-space correlations between protons (< 5 Å). | Direct, unambiguous evidence of proximity. Excellent for confirming the 1,5-isomer. | Requires appropriate molecular size and tumbling rate for optimal NOE. May require optimization of mixing time. |
| 13C NMR | Chemical shifts are sensitive to the electronic environment. | The C-5 carbon and the N-substituent's α-carbon in 2,5-isomers are typically deshielded (higher ppm) compared to 1,5-isomers.[8][9] | This is an empirical rule and can have exceptions. Requires comparison between both isolated isomers or with literature data. |
| 1H-15N HMBC | Detects 2- and 3-bond correlations between protons and nitrogen atoms. | Directly shows connectivity between a substituent's protons and a specific nitrogen in the ring, providing absolute proof of the substitution pattern.[10] | Requires a spectrometer equipped with a cryoprobe for natural abundance 15N, or isotopic labeling, which increases cost and synthetic effort. |
Experimental Protocol: A Self-Validating Workflow for NOESY Analysis
This protocol outlines the steps for acquiring and interpreting NOESY data to reliably distinguish tetrazole regioisomers.
Step 1: Sample Preparation
-
Concentration: Prepare a solution of the tetrazole isomer (or mixture) at a concentration of 10-20 mg in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Solvent Choice: Use a solvent that provides good signal dispersion in the 1H NMR spectrum. DMSO-d6 is often a good choice for polar tetrazole derivatives.
-
Degassing (Critical for NOE): Dissolved oxygen is paramagnetic and can quench the NOE effect. Degas the sample by bubbling an inert gas (N2 or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles. This step is crucial for observing the relatively weak NOEs of small molecules.
Step 2: NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz) is recommended for better signal resolution.[11]
-
Initial Spectra: Acquire standard 1D 1H and, if possible, 2D 1H-1H COSY spectra to assign all proton resonances.
-
NOESY Experiment Setup:
-
Pulse Program: Use a standard 2D 1H-1H NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (τm): This is the most critical parameter. For small molecules (< 700 Da), the NOE builds up slowly. Start with a mixing time approximately equal to the T1 relaxation time of the key protons (typically 0.5 - 1.5 seconds). If the key cross-peak is not observed, acquire a series of NOESY spectra with varying mixing times (e.g., 300 ms, 800 ms, 1.5 s).
-
Acquisition Parameters: Use a sufficient number of scans (e.g., 8-16) and t1 increments (e.g., 256-512) to achieve a good signal-to-noise ratio.
-
Step 3: Data Processing and Interpretation
-
Processing: Apply standard 2D Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Analysis:
-
Identify the intense signals along the diagonal, which represent the 1D spectrum.
-
Systematically search for off-diagonal cross-peaks. The presence of any cross-peaks (e.g., between protons on the same aromatic ring) serves as a positive control, confirming that the experimental conditions were suitable for detecting NOEs.
-
The Litmus Test: Locate the chemical shifts corresponding to the protons of the N-substituent and the C-5 substituent on the diagonal. Look for a cross-peak at the intersection of these two frequencies.
-
Cross-peak PRESENT: The compound is the 1,5-regioisomer .
-
Cross-peak ABSENT: The compound is the 2,5-regioisomer .
-
-
Caption: Experimental workflow for NOESY-based isomer assignment.
Case Study: Interpreting NOESY Data for Benzyl-Phenyl-Tetrazoles
Consider a synthetic reaction that produces a mixture of 1-benzyl-5-phenyl-1H-tetrazole and 2-benzyl-5-phenyl-2H-tetrazole. After chromatographic separation, we analyze a pure sample of one isomer.
-
1H NMR Assignments:
-
Phenyl-group protons (on C-5): ~7.5-7.8 ppm
-
Benzyl-group protons (on N-1 or N-2): ~7.3 ppm (phenyl) and ~5.8 ppm (CH2)
-
-
NOESY Analysis: The key region of the NOESY spectrum will show correlations between the benzylic methylene protons (~5.8 ppm) and the aromatic protons.
Caption: The diagnostic NOE correlation for a 1,5-disubstituted tetrazole.
In the NOESY spectrum of the 1,5-isomer , a clear cross-peak will appear connecting the signal of the benzylic CH2 protons (~5.8 ppm) to the signal of the ortho-protons of the 5-phenyl ring (~7.8 ppm). For the 2,5-isomer , this specific cross-peak will be unequivocally absent, even if other NOEs (like those within the benzyl group itself) are present.
Conclusion
The differentiation of 1,5- and 2,5-disubstituted tetrazole regioisomers is a frequent challenge where structural ambiguity can impede scientific progress. While methods like 13C NMR and 1H-15N HMBC provide valuable correlative data, 2D 1H-1H NOESY NMR stands out as a direct, powerful, and often definitive technique. By exploiting the inherent spatial differences between the isomers, the presence or absence of a single diagnostic cross-peak provides a clear and trustworthy answer. Mastering this application of NOESY is an essential skill for any researcher working in synthetic chemistry, drug discovery, or materials science involving the versatile tetrazole scaffold.
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. Frontiers in Chemistry. [Link]
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Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]
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Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H 2 bte) via photoinduced isomerization. RSC Publishing. [Link]
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Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles. CONICET. [Link]
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Synthesis and characterization of allyl- and vinyl- substituted 1,2-bis(tetrazolo)ethanes as polymeric precursors. De Gruyter. [Link]
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Spin spin coupling constants 13С—15N and 1H—15N in the investigation of azido tetrazole tautomerism in. Springer. [Link]
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Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. [Link]
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Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
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Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]
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5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
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Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. [Link]
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UV-Vis absorption spectra of 4-nitrophenyl tetrazole derivatives
An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 4-Nitrophenyl Tetrazole Derivatives
Introduction
In the landscape of modern materials science and medicinal chemistry, heterocyclic compounds featuring robust electronic and photophysical properties are of paramount importance. Among these, 4-nitrophenyl tetrazole derivatives have emerged as a significant class of molecules. Their architecture, which combines the electron-rich tetrazole ring with the potent electron-withdrawing 4-nitrophenyl group, creates a versatile scaffold for developing advanced materials. The study of their ultraviolet-visible (UV-Vis) absorption spectra is not merely an analytical exercise; it is a fundamental window into their electronic structure, offering insights into intramolecular charge transfer (ICT), solvatochromic behavior, and the potential for applications ranging from nonlinear optics to chemosensors.
This guide provides a comprehensive comparison of the UV-Vis absorption properties of various 4-nitrophenyl tetrazole derivatives. We will delve into the underlying electronic transitions, present a rigorous experimental protocol for spectral acquisition, analyze the influence of structural modifications and solvent environments on the absorption maxima (λmax), and compare these compounds to related nitroaromatic systems.
The Science Behind the Spectrum: Electronic Transitions
The UV-Vis absorption spectrum of a 4-nitrophenyl tetrazole derivative is dictated by the electronic transitions between molecular orbitals. The core structure contains two key components: the tetrazole ring and the 4-nitrophenyl moiety. The latter acts as the principal chromophore, a part of the molecule responsible for absorbing light. The observed absorption bands are primarily attributed to two types of transitions:
-
π → π* Transitions : These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems of the phenyl and tetrazole rings. These transitions typically result in strong absorption bands.[1][2] The molar absorptivity values for the main absorption bands in these derivatives suggest they are π → π* in nature.[3]
-
Intramolecular Charge Transfer (ICT) : When an electron-donating group (donor) is attached to the tetrazole ring, a "push-pull" system is formed with the electron-withdrawing 4-nitrophenyl group (acceptor). Upon photoexcitation, an electron is effectively transferred from the donor end of the molecule to the acceptor end. This ICT character significantly influences the longest wavelength absorption band (λ1).[3] The energy of this transition, and thus the λmax, is highly sensitive to the strength of the donor and acceptor groups.
A Validated Protocol for Acquiring UV-Vis Absorption Spectra
The reliability of UV-Vis data hinges on a meticulously executed experimental protocol. The following steps outline a self-validating system for obtaining high-quality spectra for 4-nitrophenyl tetrazole derivatives.
Experimental Workflow
Caption: Workflow for UV-Vis spectral analysis.
Methodology Details
-
Solvent Selection : The choice of solvent is critical as it can significantly influence the absorption spectrum (solvatochromism).[4][5] A spectroscopic grade solvent that is transparent in the target UV-Vis region (typically >220 nm) must be used. Acetonitrile is an excellent starting point due to its polarity and wide transparency window. For comparative studies on solvatochromism, a range of solvents from non-polar (e.g., toluene) to polar (e.g., DMSO) should be used.[3]
-
Concentration and Sample Preparation : Prepare a stock solution of the derivative (e.g., 1x10⁻³ M) in the chosen solvent. From this stock, prepare a dilute solution (e.g., 1x10⁻⁵ M). The final concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0, the optimal range for accuracy under the Beer-Lambert Law.
-
Instrumentation and Measurement : Use a calibrated double-beam UV-Vis spectrophotometer.
-
Fill a pair of matched 1 cm path length quartz cuvettes with the pure solvent to serve as the blank and reference.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).
-
Replace the sample cuvette's solvent with the analyte solution.
-
Record the absorption spectrum.
-
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) from the spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert Law, A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (1 cm).
Comparative Analysis: The Impact of Molecular Structure
The electronic properties and, consequently, the UV-Vis spectra of 4-nitrophenyl tetrazole derivatives can be precisely tuned by altering the substituent at the 2-position of the tetrazole ring. A study by West et al. provides excellent comparative data for a series of such compounds.[3]
| Compound ID | 2-Position Substituent | Nature of Substituent | λmax (nm) in Acetonitrile | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1a | 3-pyridyl | Acceptor | 276 | 21,300 |
| 1b | Phenyl | Weak Donor | 289 | 26,400 |
| 1c | 2-(dibenzo[b,d]furan-4-yl) | Donor | 301 | 35,400 |
| 1d | 4-(N,N-diphenylamino)phenyl | Strong Donor | 398 | 32,800 |
| p-Nitroaniline | (Reference Compound) | Strong Donor (-NH₂) | ~381 (in ethanol) | ~15,000 |
Data for compounds 1a-1d sourced from West, A. et al. (2022).[3]
Dissecting the Data
-
Effect of Donor Strength : A clear trend is visible: as the electron-donating strength of the substituent increases, the longest wavelength absorption maximum (λmax) undergoes a significant bathochromic (red) shift.
-
Compound 1a , which features two electron-accepting groups (nitrophenyl and pyridyl), has the lowest λmax at 276 nm.[3]
-
Replacing the pyridyl with a weakly donating phenyl group (1b ) shifts the λmax to 289 nm.[3]
-
The more extended π-system and donating character of the dibenzofuran group (1c ) pushes the λmax further to 301 nm.[3]
-
The most dramatic effect is seen in compound 1d , which contains the powerful 4-(N,N-diphenylamino)phenyl donor group. This creates a highly efficient push-pull system, resulting in a strong ICT band with a λmax of 398 nm.[3] This is comparable to the well-known push-pull molecule p-nitroaniline.
-
-
Intramolecular Charge Transfer (ICT) Visualization : The push-pull mechanism in a derivative like 1d is central to its optical properties.
Caption: Intramolecular Charge Transfer (ICT) diagram.
The Influence of the Environment: Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect provides deep insights into the difference in dipole moment between the ground and excited states of a molecule.
For compounds 1a-1c , the absorption spectra showed minimal dependence on solvent polarity. However, for the strong push-pull system in 1d , a notable blue shift (hypsochromic shift) of 8-14 nm was observed in the longest absorption band when moving from non-polar solvents (like toluene) to highly polar solvents (like DMSO and acetonitrile).[3]
This negative solvatochromism suggests that the ground state of compound 1d is more polar than its excited state. Polar solvents stabilize the more polar ground state to a greater extent than the excited state, thus increasing the energy gap for the electronic transition and causing a shift to a shorter wavelength (higher energy).[6]
Comparison with an Alternative: 4-Nitrophenol
To contextualize the spectral properties of 4-nitrophenyl tetrazole derivatives, it is useful to compare them with a simpler, foundational nitroaromatic compound: 4-nitrophenol.
-
4-Nitrophenol (in neutral form) : In neutral or acidic aqueous solution, 4-nitrophenol shows an absorption maximum around 317-319 nm.[7][8]
-
4-Nitrophenolate (in basic form) : Upon deprotonation in a basic medium, the 4-nitrophenolate ion is formed. The resulting phenoxide is a much stronger electron donor than the hydroxyl group, creating a powerful push-pull system. This leads to a significant bathochromic shift, with the λmax moving to around 400 nm.[7][8]
The λmax of the 4-nitrophenolate ion (~400 nm) is remarkably similar to that of the highly substituted derivative 1d (~398 nm). This comparison underscores that by incorporating a strong electron-donating group, the 4-nitrophenyl tetrazole scaffold can achieve an ICT character as pronounced as that in the classic 4-nitrophenolate system. However, the tetrazole derivatives offer greater synthetic versatility for fine-tuning these properties for specific applications.
Conclusion
The are a rich source of information about their fundamental electronic properties. This guide has demonstrated that their absorption characteristics are governed by a combination of π → π* and intramolecular charge transfer transitions. The key takeaways are:
-
Structural Tunability : The position of the longest wavelength absorption maximum (λmax) can be systematically controlled over a wide range (from ~276 nm to ~398 nm) by varying the electronic nature of the substituent on the tetrazole ring.
-
Push-Pull Architecture : The incorporation of strong electron-donating groups creates efficient push-pull systems, leading to intense, red-shifted ICT bands.
-
Solvent Sensitivity : Strong push-pull derivatives exhibit negative solvatochromism, indicating a less polar excited state, a property that can be exploited in sensing applications.
By understanding and leveraging these principles, researchers can rationally design and synthesize novel 4-nitrophenyl tetrazole derivatives with tailored photophysical properties for advanced technological applications.
References
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West, A., et al. (2022). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). (a) UV-vis absorption spectra of tetrazole 5o in the presence of... [Diagram]. Retrieved from researchgate.net. Available at: [Link]
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ResearchGate. (n.d.). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. Retrieved from researchgate.net. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
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Glover, K. E., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]
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West, A., et al. (2022). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances. Available at: [Link]
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Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from Scribd. Available at: [Link]
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Rana, P. S., & De Vetta, V. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. Available at: [Link]
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ResearchGate. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Oriental Journal of Chemistry. Available at: [Link]
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Lyakh, I. V., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
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West, A., et al. (2022). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. SpringerLink. Available at: [Link]
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ResearchGate. (2021). Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. Retrieved from researchgate.net. Available at: [Link]
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ResearchGate. (n.d.). (a) Consecutive UV-Vis spectra for 4-nitrophenol reduction to the... [Diagram]. Retrieved from researchgate.net. Available at: [Link]
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Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from vlab.amrita.edu. Available at: [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Diagram]. Retrieved from researchgate.net. Available at: [Link]
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Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. Available at: [Link]
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Wang, Y., et al. (2025). Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. MDPI. Available at: [Link]
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Dalal, M. J., & Mekky, A. H. M. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... [Diagram]. Retrieved from researchgate.net. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine
This document provides essential, safety-critical guidance for the proper disposal of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine. As a compound featuring a confluence of energetically unstable and toxic functional groups, adherence to a stringent and conservative disposal protocol is paramount. This guide is designed for researchers, chemists, and laboratory professionals who handle this or structurally similar molecules. Our primary objective is to ensure personnel safety and maintain strict environmental and regulatory compliance.
Core Principle: Hazard-Informed Waste Management
Hazard Analysis Summary
The combination of these functional groups necessitates that this compound be managed as a Reactive, Toxic, and Irritant Hazardous Waste .
| Functional Group | Associated Hazards | Rationale & Causality |
| Tetrazole Ring | Potentially Explosive, Reactive: High nitrogen content makes the ring energetically unstable.[1][2][3] It may decompose violently or explosively when subjected to heat, shock, friction, or upon reaction with certain chemicals.[2] Tetrazoles can release toxic nitrogen gas upon decomposition.[1] | The five-membered ring contains four nitrogen atoms, contributing to a high positive enthalpy of formation.[4] This stored energy can be released rapidly, leading to explosive decomposition. |
| Nitrophenyl Group | Thermally Unstable, Toxic: Nitroaromatic compounds are known to be thermally sensitive and can undergo exothermic decomposition.[5][6][7] They are often classified as toxic and can be harmful upon ingestion, inhalation, or skin contact.[8][9][10] | The nitro group (NO2) is a strong electron-withdrawing group that can destabilize the aromatic ring, particularly at elevated temperatures. Decomposition can produce toxic oxides of nitrogen.[6] |
| Piperidine Ring | Flammable, Corrosive, Toxic: As a heterocyclic amine, piperidine and its derivatives can be flammable liquids or solids, corrosive to skin and eyes, and toxic upon contact or inhalation.[11][12][13][14] | The amine functional group imparts basicity and reactivity. It can cause severe burns and is harmful if absorbed through the skin.[13] |
PART 1: Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, including disposal, ensure the following safety measures are in place.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile). Always inspect gloves prior to use.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and potential energetic decomposition.
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn. Ensure closed-toe shoes and full-length pants are worn.
-
Respiratory Protection: All handling must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11]
PART 2: Emergency Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and contamination.
-
Evacuate and Alert: Immediately clear the area of all personnel. Inform your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain the Spill:
-
Collect Waste: Carefully scoop the absorbed material and spilled compound using spark-proof tools into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[8][15]
PART 3: Step-by-Step Disposal Protocol
The following procedure outlines the only recommended path for the safe disposal of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
Step 1: On-Site Chemical Treatment — STRONGLY DISCOURAGED
Attempting to chemically neutralize or "deactivate" this compound in the laboratory is not recommended . The combination of the energetically unstable tetrazole ring and the reactive nitrophenyl group presents a significant and unpredictable risk of violent, uncontrolled, or explosive reaction when mixed with acids, bases, oxidizing agents, or reducing agents.[2]
Expert Rationale: The risk of initiating an uncontrolled exothermic decomposition far outweighs any potential benefit of in-lab treatment. The only professionally responsible course of action is to manage the waste in its current state and transfer it to a licensed disposal facility.
Step 2: Waste Collection and Segregation
-
Identify All Waste Streams: This includes unused pure compound, reaction mixtures, contaminated solvents, and all contaminated disposable materials (e.g., gloves, weighing papers, pipette tips, absorbent pads).
-
Segregate Incompatibles: This waste must be collected separately from other chemical waste streams.[16] Crucially, ensure it is segregated from:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
-
Strong Reducing Agents
-
Step 3: Containerization and Labeling
-
Select an Appropriate Container:
-
Label the Container Clearly: Proper labeling is a critical regulatory requirement.[18] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine "
-
A clear list of the container's contents (e.g., "Solid compound with contaminated gloves and wipes").
-
An accumulation start date.
-
Appropriate hazard pictograms (e.g., Exploding Bomb, Skull and Crossbones, Exclamation Mark).
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[2][19]
-
The storage area must be well-ventilated, away from heat sources, open flames, direct sunlight, and high-traffic areas.[2][16]
-
Ensure the container is stored within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[17]
Step 5: Professional Disposal
This is the final and most critical step.
-
Contact Your EHS Department: Contact your institution's Environmental Health and Safety (EHS) office or equivalent regulatory body. They are the only personnel authorized to manage the final disposal process.
-
Arrange for Pickup: Schedule a hazardous waste pickup. Provide the EHS staff with all necessary information, including the chemical name and quantity.[2]
-
Manifest and Documentation: Your EHS department will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20][21] The final disposal method will likely be high-temperature incineration at a permitted facility.[9][22]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this hazardous waste.
Caption: Logical workflow for the proper disposal of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine waste.
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Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). [Link]
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ACS Publications. Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. (2023). [Link]
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ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]
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National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem. [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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Personal protective equipment for handling 1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine
Operational Safety Guide: Handling 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine
Executive Hazard Analysis: The "Dual Threat" Profile
As researchers, we often compartmentalize hazards.[1] However, 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine presents a synergistic risk profile that requires a deviation from standard organic chemistry protocols.[1] You are not just handling a toxic intermediate; you are handling a functionalized energetic material.[1]
This molecule combines three distinct hazard moieties:
-
Tetrazole Ring (Energetic): High nitrogen content implies inherent thermodynamic instability. While 1-substituted tetrazoles are generally more stable than 5-substituted tetrazoles (which can form explosive metal salts), the ring system remains susceptible to rapid decomposition under heat or shock [1].[1]
-
Nitroaromatic Group (Toxic/Sensitizer): Nitro groups facilitate rapid transdermal absorption. Once systemic, they can induce methemoglobinemia (interference with oxygen transport in blood) and liver damage [2].[1]
-
Piperidine Moiety (Corrosive/Irritant): Provides basicity, increasing the risk of chemical burns to mucous membranes upon inhalation of dust [3].[1]
The Core Directive: Treat this compound as an Energetic Toxicant . Your primary engineering control is containment; your primary PPE goal is dermal isolation.[1]
Strategic PPE Matrix
Standard "lab safety" advice is insufficient here. The following matrix specifies the exact protective barriers required based on the operational state of the chemical.
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution Phase (Synthesis/Purification) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate Liner (Silver Shield) under Nitrile | Nitroaromatics can permeate nitrile. Laminate provides broad chemical resistance; nitrile provides dexterity [4].[1] |
| Respiratory | P100 (if outside hood) or Fume Hood (Sash at 18") | Fume Hood (Mandatory) | N95 masks do not stop organic vapors or fine energetic dusts effectively. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses fail against splashes or deflagration events. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | Chem-Resistant Apron over FR Coat | Standard cotton/poly coats can melt into skin during a thermal event. |
| Footwear | Closed-toe, leather/synthetic leather | Closed-toe, chemical resistant covers | Prevents absorption through canvas shoes in case of a drop/spill.[1] |
Operational Workflow: Step-by-Step Protocol
This protocol is designed to neutralize the specific triggers of tetrazole decomposition (static, friction) while preventing nitro-compound exposure.[1]
Phase A: Preparation & Static Elimination
-
Context: Tetrazoles are sensitive to Electrostatic Discharge (ESD).
-
Step 1: Ground all weighing equipment. Use an ionizing fan if the relative humidity is <30%.[1]
-
Step 2: Do not use metal spatulas. Metal-on-glass friction can initiate energetic decomposition. Use conductive plastic or wood spatulas.[1]
Phase B: Weighing & Solubilization
-
Step 1: Don PPE as per Table 1. Ensure the laminate liner is worn under the nitrile glove to maintain grip.[1]
-
Step 2: Weigh inside a chemical fume hood. If the balance is draft-sensitive, use a static-dissipative draft shield, not a sealed box (to prevent pressure buildup if deflagration occurs).[1]
-
Step 3: When dissolving, add solvent slowly.[1]
Phase C: Waste Disposal & Decontamination
-
The "Acid Rule": NEVER mix tetrazole waste with strong acids. Although 1-substituted tetrazoles are less likely to form hydrazoic acid (HN₃) than 5-substituted ones, acidic conditions can destabilize the ring or protonate the piperidine, altering solubility and reactivity [6].[1]
-
Segregation:
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific compound. It enforces a "Stop-Check" system to prevent routine errors.
Figure 1: Operational Safety Decision Matrix. Note the critical checkpoint at disposal to prevent acid-tetrazole incompatibility.
References
-
Bio-Fine Chemical. (2025).[1][2][3] Safety Data Sheet: 1H-Tetrazole. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Nitrophenol (Nitroaromatic analog data). Retrieved from
-
Thermo Fisher Scientific. (2017).[1][4] Safety Data Sheet: 1-(4-Nitrophenyl)piperidine. Retrieved from
-
Ansell Healthcare. (2024).[1] Chemical Glove Resistance Guide (Permeation of Nitro-compounds). Retrieved from
-
University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
